N-tert-butylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBXANSXRGVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310693 | |
| Record name | N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2512-24-5 | |
| Record name | N-(1,1-Dimethylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2512-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 230371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002512245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2512-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-tert-butylbenzenesulfonamide: Properties, Structure, and Synthesis
Introduction
N-tert-butylbenzenesulfonamide is a significant organic compound featuring a sulfonamide functional group linking a benzene ring to a tert-butyl group. This compound and its structural analogs are of considerable interest within the fields of medicinal chemistry, organic synthesis, and materials science. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The sterically hindering tert-butyl group imparts unique solubility, stability, and reactivity characteristics to the molecule, making it a valuable building block and a subject of academic and industrial research.
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, spectroscopic signature, and synthetic methodologies for this compound. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. Its bulky tert-butyl group influences its physical properties, such as its melting point and solubility. It is generally soluble in organic solvents like ethanol and acetone, with limited solubility in water.
| Property | Value | Reference |
| CAS Number | 2512-24-5 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂S | [2] |
| Molecular Weight | 213.30 g/mol | [2] |
| Appearance | White solid | - |
| Melting Point | 77-78 °C | - |
| Boiling Point (Predicted) | 313.6 ± 25.0 °C | - |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | - |
| pKa (Predicted) | 12.00 ± 0.50 | - |
| InChI | InChI=1S/C10H15NO2S/c1-10(2,3)11-14(12,13)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | [2] |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1 | [3] |
Molecular Structure and Conformation
The molecular structure of this compound consists of a central sulfonamide linkage (-SO₂NH-). The sulfur atom is bonded to a phenyl group and two oxygen atoms, while the nitrogen atom is bonded to a sterically demanding tert-butyl group. The geometry around the sulfur atom is approximately tetrahedral. The bulky tert-butyl group significantly influences the rotational freedom around the S-N bond, affecting the molecule's conformation and its ability to participate in intermolecular interactions.
Caption: Molecular structure of this compound.
Spectroscopic Analysis
The structural features of this compound can be elucidated through various spectroscopic techniques.
-
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see a multiplet in the aromatic region (δ 7.5-7.9 ppm) corresponding to the five protons of the phenyl group. A broad singlet for the N-H proton may appear around δ 4.8 ppm, and a sharp singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl group would be observed further upfield, typically around δ 1.2 ppm.[4]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The quaternary carbon of the tert-butyl group would be observed around 58 ppm, and the methyl carbons would produce a single signal around 23 ppm.[5]
-
FTIR Spectroscopy: The infrared spectrum provides valuable information about the functional groups present. Characteristic vibrational bands for the sulfonamide group include strong asymmetric and symmetric stretching of the S=O bonds in the regions of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. The N-H stretching vibration is typically observed in the range of 3350-3140 cm⁻¹.[6]
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 213. A prominent fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, and cleavage of the C-N bond.
Synthesis of this compound
A common and reliable method for the synthesis of this compound is the reaction of benzenesulfonyl chloride with tert-butylamine. This reaction is a nucleophilic acyl substitution at the sulfonyl group.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Benzenesulfonyl chloride
-
tert-Butylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dichloromethane (DCM). Cool the flask to 0 °C using an ice bath.
-
Rationale: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling the reaction helps to control the exothermicity of the amine addition.
-
-
Addition of Reagents: To the cooled DCM, add benzenesulfonyl chloride, followed by the dropwise addition of tert-butylamine. Then, slowly add triethylamine.
-
Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.
-
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The HCl wash removes excess triethylamine and unreacted tert-butylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Chemical Reactivity and Applications
The reactivity of this compound is dictated by the interplay between the electron-withdrawing sulfonamide group and the sterically bulky tert-butyl group.
-
N-H Acidity: The protons on the nitrogen are weakly acidic due to the electron-withdrawing nature of the adjacent sulfonyl group. This allows for deprotonation with a suitable base to form an anion that can participate in various reactions.
-
Role as a Protecting Group: The benzenesulfonyl group can be used as a protecting group for amines. The steric hindrance from the tert-butyl group can influence the conditions required for its cleavage.
-
Synthetic Intermediate: this compound serves as a precursor in the synthesis of more complex molecules. For example, related compounds like 4-tert-butylbenzenesulfonamide are key intermediates in the synthesis of pharmaceuticals such as the endothelin receptor antagonist Bosentan.[7]
-
Biological Activity: The sulfonamide moiety is a known pharmacophore. While this compound itself may not have prominent biological activity, its derivatives are explored for various therapeutic applications. It has been noted to inhibit RNA polymerase activity in vitro.
Safety and Handling
This compound should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound with well-defined chemical and physical properties, a clear spectroscopic signature, and established synthetic routes. Its unique combination of a sulfonamide functional group and a sterically demanding tert-butyl substituent makes it a valuable tool in organic synthesis and a platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and professionals working with this versatile molecule.
References
- 1. This compound | 2512-24-5 [amp.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-tert-Butylbenzenesulfenamide 97 19117-31-8 [sigmaaldrich.com]
- 4. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-tert-butylbenzenesulfonamide from Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-tert-butylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery, from the reaction of benzenesulfonyl chloride and tert-butylamine. This document details the underlying chemical principles, experimental protocols, and characterization data.
Introduction
This compound belongs to the sulfonamide class of organic compounds, which are recognized for their wide range of biological activities and applications as key structural motifs in various pharmaceuticals. The synthesis of N-substituted sulfonamides is a fundamental transformation in medicinal chemistry. The direct reaction of a sulfonyl chloride with a primary or secondary amine, known as the Hinsberg reaction, is a common and effective method for their preparation. This guide focuses on the specific synthesis of the N-tert-butyl derivative, providing a robust experimental protocol and relevant analytical data.
Reaction Principle and Pathway
The synthesis of this compound from benzenesulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine or sodium hydroxide, is typically used to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 14.5 | 251-252 (decomposes) |
| tert-Butylamine | C₄H₁₁N | 73.14 | -67 | 44-46 |
| This compound | C₁₀H₁₅NO₂S | 213.30 | 77-78[1] | 313.6 (Predicted)[1] |
Experimental Protocols
Two common protocols for the synthesis of this compound are provided below. The first employs pyridine as both the solvent and the base, while the second utilizes an aqueous sodium hydroxide solution.
Protocol 1: Synthesis in Pyridine
This protocol is adapted from standard procedures for sulfonamide synthesis.
Materials:
-
Benzenesulfonyl chloride
-
tert-Butylamine
-
Pyridine (anhydrous)
-
Diethyl ether
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1.1 equivalents) in anhydrous pyridine (3-5 mL per gram of benzenesulfonyl chloride) and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold 2M HCl to neutralize the excess pyridine.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with 2M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield pure this compound.
Protocol 2: Synthesis with Aqueous Sodium Hydroxide (Hinsberg Method)
This protocol is a classic method for the synthesis of sulfonamides from primary amines.
Materials:
-
Benzenesulfonyl chloride
-
tert-Butylamine
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane (DCM)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a flask, combine tert-butylamine (1.1 equivalents) and 10% aqueous NaOH solution (sufficient to maintain a basic pH throughout the reaction).
-
Cool the mixture in an ice bath and add benzenesulfonyl chloride (1.0 equivalent) portion-wise while stirring vigorously.
-
After the addition, continue stirring at room temperature for 1-2 hours.
-
The resulting this compound is insoluble in the aqueous alkaline solution and will precipitate as a solid.
-
Filter the solid product and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
To ensure the product is a primary sulfonamide derivative, the filtrate can be acidified with concentrated HCl. The absence of a precipitate upon acidification confirms the product is not a soluble salt of a primary sulfonamide.
-
The crude product can be further purified by recrystallization from ethanol or a similar solvent.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized using various spectroscopic methods.
-
¹H-NMR (CDCl₃, 270MHz) δ: 7.92 (m, 2H), 7.49 (m, 3H), 4.82 (br, 1H), 1.21 (s, 9H).[2]
-
Mass Spectrometry (MS) m/z: 213.08 (M+1, 100).[2]
Safety Considerations
-
Benzenesulfonyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
tert-Butylamine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.
-
Sodium hydroxide is a corrosive solid and its solutions are strong bases. Handle with care to avoid skin and eye contact.
-
The reaction with benzenesulfonyl chloride and amines is exothermic and should be controlled by slow addition and cooling.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before commencing any experimental work.
References
Technical Guide: Physicochemical Properties of N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of N-tert-butylbenzenesulfonamide, a compound of interest in organic synthesis and medicinal chemistry. All data is presented to facilitate straightforward access and comparison for research and development applications.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value | Reference |
| Molecular Formula | C10H15NO2S | [1][2][3] |
| Molecular Weight | 213.301 g/mol | [1][2][3] |
| CAS Number | 2512-24-5 | [2][3][4] |
Structural Representation
A two-dimensional structural diagram provides a clear visualization of the atomic connectivity and arrangement of functional groups within the molecule. The structure consists of a central sulfonamide group linking a phenyl ring to a tert-butyl group.
Caption: Molecular structure of this compound.
Experimental Protocols
The determination of molecular weight and formula for a known compound like this compound is typically achieved through standard, well-established analytical techniques.
3.1 Mass Spectrometry for Molecular Weight Determination
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, thereby confirming the molecular weight.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into a mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value. The peak corresponding to the protonated molecule [M+H]⁺ or other adducts is used to confirm the molecular weight of 213.301.
-
3.2 Elemental Analysis for Molecular Formula Confirmation
-
Objective: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which validates the empirical and molecular formula.
-
Methodology:
-
Combustion: A precisely weighed sample of the compound is combusted in a furnace with excess oxygen.
-
Gas Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a series of columns that separate them.
-
Detection: The amount of each gas is measured using thermal conductivity or infrared detectors.
-
Calculation: The weight percentages of C, H, N, and S are calculated and compared to the theoretical values derived from the formula C10H15NO2S to confirm its accuracy.
-
References
An In-depth Technical Guide to the Physical Properties of N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of N-tert-butylbenzenesulfonamide, with a primary focus on its melting point. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and data presented in a clear and accessible format.
Physical and Chemical Properties
This compound, identified by the CAS number 2512-24-5, is a sulfonamide derivative with the molecular formula C10H15NO2S. It presents as a white solid at room temperature. Below is a summary of its key physical properties.
Data Presentation: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2512-24-5 | [1][2][3][4][5] |
| Molecular Formula | C10H15NO2S | [2][5] |
| Molecular Weight | 213.3 g/mol | [2] |
| Melting Point | 77-78 °C | [2] |
| Boiling Point (Predicted) | 313.6 ± 25.0 °C | [2] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [2] |
| Appearance | White solid | [2] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical physical property that provides information about its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities. The following is a detailed methodology for the accurate determination of the melting point of this compound using the capillary method.
Objective: To determine the melting point range of a solid sample of this compound.
Materials and Equipment:
-
This compound (crystalline solid)
-
Melting point apparatus (e.g., Mel-Temp or similar device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator.
-
Place a small amount of the crystalline sample on a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
-
Packing the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of the solid will be forced into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to cause the solid to fall to the bottom.
-
The packed sample should be approximately 2-3 mm in height to ensure an accurate reading.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C per minute) to obtain an approximate melting point range. Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool down.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a much slower setting (e.g., 1-2 °C per minute) and begin heating from a temperature approximately 15-20 °C below the estimated melting point.
-
Carefully observe the sample as the temperature approaches the expected melting point.
-
Record the temperature at which the first signs of melting are observed (T1).
-
Continue heating slowly and record the temperature at which the last crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
Repeat the measurement with a fresh sample to ensure the result is reproducible.
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
-
Handle the hot melting point apparatus with care to avoid burns.
-
Dispose of used capillary tubes in the designated glass waste container.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the melting point of a crystalline solid such as this compound.
References
An In-depth Technical Guide to the Solubility of N-tert-butylbenzenesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of N-tert-butylbenzenesulfonamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.
Introduction to the Solubility of this compound
This compound is a chemical compound with potential applications in various fields, including as an intermediate in organic synthesis and potentially in the development of new pharmaceuticals. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and quality control. Solubility data is fundamental for processes such as crystallization, designing reaction media, and developing analytical methods.
This guide outlines the established "shake-flask" method, a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent.[1][2]
Quantitative Solubility Data
Table 1: Template for Recording Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, UV-Vis |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust technique for determining the equilibrium solubility of a solid in a liquid.[1][2] The procedure involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured using a suitable analytical technique.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer, or gas chromatograph)
3.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[1]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2][3]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating any solid particles, the pipette tip should be positioned well above the settled solid.
-
Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is critical to remove any suspended solid particles that could lead to an overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., HPLC-UV, UV-Vis, or GC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
3.3. Gravimetric Method as an Alternative
For a simpler, albeit potentially less precise, determination of solubility, the gravimetric method can be employed.[4][5][6] This involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.
3.3.1. Gravimetric Procedure
-
Follow steps 1-5 of the Isothermal Shake-Flask Method.
-
Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature below the decomposition point of the solute may be necessary.
-
Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute.
-
The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved this compound in the known volume of the solvent.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the determination of the solubility of this compound using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
This guide provides a foundational framework for researchers to systematically determine the solubility of this compound in various organic solvents. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for the advancement of research and development involving this compound.
References
N-tert-butylbenzenesulfonamide: A Core Intermediate in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylbenzenesulfonamide is a key chemical intermediate whose structural motif is integral to the development of a variety of therapeutic agents. The presence of the sulfonamide group, combined with the sterically significant tert-butyl moiety, imparts unique physicochemical properties to molecules, influencing their biological activity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound, its role as a crucial building block in the synthesis of targeted therapeutics, particularly carbonic anhydrase inhibitors, and detailed experimental protocols for its preparation.
Introduction
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of marketed drugs including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1] The introduction of an N-tert-butyl group to the benzenesulfonamide scaffold creates a versatile intermediate, this compound. The bulky and lipophilic nature of the tert-butyl group can enhance a molecule's ability to cross biological membranes and can provide steric hindrance that may lead to improved selectivity for its biological target. This guide will explore the synthesis and utility of this compound as a pharmaceutical intermediate.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with a notable patented method involving the reaction of benzenesulfonamide with a tert-butylating agent in the presence of a Lewis acid catalyst.[1] This approach offers high yields and purity, making it suitable for industrial-scale production.[1]
General Reaction Scheme
A common synthetic strategy involves the N-alkylation of benzenesulfonamide with a source of a tert-butyl group, such as tert-butanol, tert-butyl acrylate, or tert-butyl propionate. The reaction is typically catalyzed by a hafnium or zirconium-based Lewis acid.
Caption: Synthetic workflow for this compound.
Quantitative Data for Synthesis
The following table summarizes the quantitative data from representative synthetic examples as described in patent literature.[1]
| Parameter | Example 1 | Example 2 | Example 3 |
| tert-Butyl Source | tert-Butanol | tert-Butyl propionate | tert-Butyl acrylate |
| Catalyst | Hafnium tetrachloride | Hafnium tetrachloride | Zirconium tetrachloride |
| Solvent | N-Methylpyrrolidone | Xylene | Diphenyl ether |
| Reaction Temp. | 150°C | 155°C | 145°C |
| Yield | >95.5% | >95.5% | >95.5% |
| Purity | >98% | >98% | >98% |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from the patent literature.[1]
Materials:
-
Benzenesulfonamide
-
tert-Butanol
-
Hafnium tetrachloride (catalyst)
-
N-Methylpyrrolidone (solvent)
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol).
-
Add 30 mL of N-methylpyrrolidone as the solvent.
-
Heat the reaction mixture to 150°C with stirring and maintain reflux.
-
Monitor the reaction progress by HPLC until the benzenesulfonamide is consumed. (Mobile phase: 70:30 methanol-water, Detection wavelength: 254 nm).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble substances.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.
Role as a Pharmaceutical Intermediate: Synthesis of Carbonic Anhydrase Inhibitors
A primary application of this compound and its derivatives is in the synthesis of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important drug target.
Benzenesulfonamides are a well-established class of CAIs. The this compound scaffold can be further functionalized to produce potent and selective inhibitors of various carbonic anhydrase isoforms.
Caption: Logical flow from intermediate to therapeutic application.
Signaling Pathway: Role of Carbonic Anhydrase in Pathophysiology and its Inhibition
Carbonic anhydrases play a crucial role in pH regulation and fluid balance in various tissues. For example, in the ciliary body of the eye, CA II is involved in the secretion of aqueous humor. Inhibition of CA II reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure, a key therapeutic strategy in glaucoma management. In hypoxic tumors, CA IX and CA XII are overexpressed and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of these isoforms can disrupt the pH balance of the tumor, leading to cancer cell death.
Caption: Role of Carbonic Anhydrase and its inhibition.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its efficient, high-yield synthesis makes it an attractive starting material for the development of more complex molecules. The demonstrated importance of the benzenesulfonamide scaffold in the design of carbonic anhydrase inhibitors highlights a key area of application for this compound and its derivatives. Further exploration of this intermediate in the synthesis of other targeted therapies is a promising avenue for future drug discovery and development efforts.
References
Introduction to N-tert-butylbenzenesulfonamide as a directing group
An In-depth Technical Guide to N-tert-butylbenzenesulfonamide as a Directing Group
Authored by: Gemini, Senior Application Scientist
Foreword: The Imperative of Precision in Molecular Synthesis
In the landscape of modern drug discovery and materials science, the ability to selectively functionalize specific carbon-hydrogen (C-H) bonds is not merely an academic exercise; it is a transformative tool for innovation. Direct C-H activation strategies promise to streamline synthetic routes, reduce waste, and enable the rapid diversification of complex molecules.[1][2] However, the chief challenge remains achieving positional selectivity—activating one specific C-H bond among many.[1] This guide delves into the utility of this compound, a robust and versatile directing group that has emerged as a powerful asset in the quest for controlled C-H functionalization. We will explore its mechanistic underpinnings, practical applications, and the strategic considerations required for its successful implementation in the laboratory.
The Principle of Directed C-H Activation
Transition-metal-catalyzed C-H activation often relies on "directing groups" (DGs), which are functional moieties within a substrate that coordinate to a metal catalyst. This chelation event brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, facilitating its selective cleavage and subsequent functionalization.[1][2][3] This strategy converts an otherwise unreactive C-H bond into a site of controlled chemical modification.
Sulfonamides have proven to be a highly effective class of directing groups due to their strong coordinating ability and synthetic versatility.[3] The this compound group, in particular, offers a compelling combination of stability, directing power, and steric influence that makes it a valuable tool for researchers.
Caption: General mechanism of chelation-assisted C-H activation.
Profile of this compound
Synthesis and Structure
This compound is typically synthesized by the reaction of benzenesulfonyl chloride with tert-butylamine. More advanced methods for creating primary and substituted sulfonamides have also been developed to accommodate a wider range of starting materials.[4][5] While the N-alkylation of benzenesulfonamide can be challenging due to the steric hindrance of the tert-butyl group and the electron-withdrawing nature of the sulfonamide, optimized industrial processes using catalysts like hafnium tetrachloride have achieved high yields.[6]
The structure is characterized by a bulky tert-butyl group attached to the nitrogen atom of the benzenesulfonamide moiety. This steric bulk plays a crucial role, influencing the conformation of the cyclometalated intermediate and potentially enhancing the selectivity of subsequent reactions.
Mechanism of Action
The efficacy of this compound as a directing group stems from the ability of the sulfonamide's oxygen and nitrogen atoms to act as a bidentate ligand, coordinating to a transition metal center (e.g., Palladium or Rhodium). This coordination forms a stable five- or six-membered ring intermediate, positioning the metal catalyst directly over the ortho C-H bond of the benzene ring. This proximity dramatically lowers the activation energy for C-H bond cleavage, leading to the formation of a cyclometalated species that is primed for further reaction.
Caption: The install-functionalize-remove workflow for the directing group.
Key Applications in C-H Functionalization
The this compound directing group has been successfully employed in a variety of transition-metal-catalyzed C-H functionalization reactions.
Palladium-Catalyzed Ortho-Arylation
One of the most powerful applications is the direct arylation of the ortho C-H bond. This transformation allows for the construction of biaryl scaffolds, which are common motifs in pharmaceuticals and organic materials. The reaction typically involves a Pd(II) catalyst, an oxidant to regenerate the active catalyst, and an arylating agent.
Data Summary: Representative Pd-Catalyzed Ortho-Arylation
| Entry | Arylating Agent | Catalyst (mol%) | Oxidant | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | Cu(OAc)₂ | Toluene | ~95[7] |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (5) | Ag₂CO₃ | DCE | >90 |
| 3 | 4-CF₃-PhI(OAc)₂ | Pd(OAc)₂ (10) | PhI(OAc)₂ | Acetic Acid | ~85 |
| 4 | Aryl Iodide | Pd(OAc)₂ (5) | K₂S₂O₈ | DMF | ~80[2] |
Note: Conditions and yields are generalized from typical literature procedures and may vary based on specific substrates.
Other C-H Functionalizations
Beyond arylation, this directing group facilitates a range of other valuable transformations:
-
Alkylation & Alkenylation: Introduction of alkyl and vinyl groups at the ortho position.
-
Amination: Formation of C-N bonds, often leading to the synthesis of carbazoles and other nitrogen-containing heterocycles.[7]
-
Halogenation: Selective installation of halogen atoms, providing a handle for further synthetic modifications.
The ability to perform these reactions on complex molecules makes this compound a key tool for late-stage functionalization, where modifications are made at the final stages of a synthesis to create analogues of a lead compound.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on established methods.[6]
-
Reaction Setup: To a solution of benzenesulfonamide (1.0 eq) in a suitable solvent such as N-methylpyrrolidone, add a tert-butylating agent (e.g., tert-butyl acrylate, 1.2 eq).
-
Catalyst Addition: Add the catalyst (e.g., Hafnium tetrachloride, 3 mol%) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 150 °C) under an inert atmosphere (e.g., Argon).
-
Monitoring: Monitor the reaction progress by a suitable analytical method like HPLC or TLC until the starting material is consumed.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Palladium-Catalyzed Ortho-Arylation
This protocol outlines a representative C-H arylation reaction.
-
Reagent Preparation: In a dry reaction vessel, combine the this compound substrate (1.0 eq), the arylating partner (e.g., arylboronic acid, 1.5 eq), Pd(OAc)₂ (5 mol%), and a copper or silver-based oxidant (e.g., Cu(OAc)₂, 2.0 eq).[7]
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or DCE) under an inert atmosphere.
-
Reaction Conditions: Heat the mixture to 80-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove metal residues. Wash the celite pad with an organic solvent.
-
Purification: Concentrate the filtrate and purify the resulting residue by silica gel column chromatography to isolate the ortho-arylated product.
Advantages, Limitations, and Removal
Advantages:
-
High Directing Power: Reliably directs functionalization to the ortho position.
-
Robustness: Stable under a variety of reaction conditions.
-
Steric Influence: The bulky t-butyl group can enhance selectivity and prevent undesired side reactions like N-arylation.
Limitations:
-
Added Steps: Requires installation and subsequent removal, adding two steps to the overall synthetic sequence.[1]
-
Harsh Removal Conditions: Cleavage of the N-S bond can sometimes require harsh conditions (e.g., strong acid or reducing agents) that may not be compatible with sensitive functional groups elsewhere in the molecule.
Protocol for Removal (Desulfonylation):
The removal of the benzenesulfonyl group is critical to revealing the functionalized product, typically an aniline derivative.
-
Reaction Setup: Dissolve the N-tert-butylbenzenesulfonyl-protected compound in a solvent like methanol or THF.
-
Reagent Addition: Add a reducing agent such as samarium(II) iodide or magnesium in methanol, or treat with a strong acid like triflic acid.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction carefully, perform an aqueous workup, and extract the product. Purify by chromatography to obtain the deprotected primary amine.
Conclusion
This compound stands as a proven and effective directing group for achieving site-selective C-H functionalization. Its predictable directing ability, chemical stability, and the steric influence of the tert-butyl group provide chemists with a reliable method for forging new C-C and C-X bonds at previously inaccessible positions. While the requisite installation and removal steps must be considered in synthetic planning, the value delivered in accessing complex and novel molecular architectures makes it an indispensable tool for researchers, scientists, and drug development professionals.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 7. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 8. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-tert-butylbenzenesulfonamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N-tert-butylbenzenesulfonamide, a significant organic compound in synthetic chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a sulfonamide derivative with a variety of applications in organic synthesis. Accurate and detailed spectroscopic data is paramount for its unambiguous identification and quality control. This document presents a consolidated resource of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental methodologies.
Spectroscopic Data
The spectroscopic data for this compound has been compiled and is presented in the following tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 - 7.82 | Multiplet | 2H | Aromatic (ortho-H) |
| 7.55 - 7.45 | Multiplet | 3H | Aromatic (meta- & para-H) |
| 4.98 | Singlet | 1H | N-H |
| 1.25 | Singlet | 9H | tert-butyl (3 x CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 143.2 | Aromatic (C-S) |
| 131.8 | Aromatic (para-C) |
| 128.7 | Aromatic (meta-C) |
| 126.5 | Aromatic (ortho-C) |
| 55.8 | Quaternary C (tert-butyl) |
| 29.8 | CH₃ (tert-butyl) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3287 | Strong, Sharp | N-H Stretch |
| 3065, 2975 | Medium | C-H Stretch (Aromatic, Aliphatic) |
| 1315 | Strong | S=O Asymmetric Stretch |
| 1158 | Strong | S=O Symmetric Stretch |
| 1092 | Medium | S-N Stretch |
| 748, 688 | Strong | C-H Bending (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 213 | 15 | [M]⁺ |
| 198 | 100 | [M - CH₃]⁺ |
| 157 | 20 | [C₆H₅SO₂NH₂]⁺ |
| 141 | 35 | [C₆H₅SO₂]⁺ |
| 77 | 45 | [C₆H₅]⁺ |
| 57 | 95 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0 ppm). For the ¹H NMR spectrum, 32 scans were accumulated, while the ¹³C NMR spectrum was obtained after 512 scans.
IR Spectroscopy
The infrared spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer. The solid sample was analyzed directly using the Attenuated Total Reflectance (ATR) technique, with data collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe.
Visualization of Mass Spectrometry Fragmentation
The fragmentation pathway of this compound upon electron ionization is a critical aspect of its mass spectrometric characterization. The logical relationship of the major fragmentation steps is depicted in the following diagram.
An In-depth Technical Guide to N-tert-butylbenzenesulfonamide: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on N-tert-butylbenzenesulfonamide. This document is crafted not merely as a repository of information, but as a narrative that weaves together the historical context, synthetic intricacies, and practical applications of this versatile molecule. The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century, and understanding the nuances of specific derivatives like this compound is crucial for innovation in drug discovery and organic synthesis. This guide is designed to provide both foundational knowledge and field-proven insights, empowering researchers to leverage this compound to its full potential.
The Genesis of a Scaffold: A Historical Perspective on Sulfonamides
The story of this compound is rooted in the broader history of sulfonamide-containing compounds, a class of molecules that revolutionized medicine. The journey began in the early 20th century when Gerhard Domagk, a Nobel laureate, discovered the antibacterial properties of the sulfonamide dye, Prontosil.[1] This seminal finding unveiled that the in vivo cleavage of Prontosil released the active antibacterial agent, sulfanilamide.[1] This discovery triggered a wave of research, leading to the development of a plethora of sulfa drugs that became the first line of defense against bacterial infections before the widespread availability of penicillin.[2][3][4]
The sulfonamide moiety (-SO₂NH₂) proved to be a remarkably versatile pharmacophore.[5][6][7] Beyond their antimicrobial applications, sulfonamide derivatives have been successfully developed as diuretics, antidiabetic agents, and even anticancer therapies.[5][6][7] This rich history underscores the chemical and biological significance of the sulfonamide scaffold, setting the stage for the synthesis and exploration of specifically substituted derivatives like this compound.
While the precise first synthesis of this compound is not prominently documented in seminal, readily available literature, its development can be understood as a logical progression in the exploration of N-substituted sulfonamides for various applications, including their use as synthetic intermediates.
The Synthesis of this compound: A Tale of Two Methodologies
The introduction of a bulky tert-butyl group onto the nitrogen atom of benzenesulfonamide presents a unique synthetic challenge due to steric hindrance. However, several effective methods have been developed to achieve this transformation. Here, we delve into two distinct and illustrative synthetic strategies.
Lewis Acid-Catalyzed N-Alkylation with tert-Butyl Esters or Alcohols
A patented and industrially relevant method for the synthesis of this compound involves the reaction of benzenesulfonamide with a tert-butyl source, such as tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol, in the presence of a Lewis acid catalyst.[6]
The use of a Lewis acid, such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄), is central to the success of this reaction. The proposed mechanism involves the following key steps:
Caption: Proposed mechanism for Lewis acid-catalyzed N-tert-butylation.
-
Activation of the tert-butyl source: The Lewis acid coordinates to the oxygen atom of the tert-butyl ester or alcohol, making it a better leaving group.
-
Formation of the tert-butyl carbocation: The activated complex facilitates the departure of the leaving group, generating a relatively stable tertiary carbocation.
-
Nucleophilic attack: The nitrogen atom of benzenesulfonamide, which can be deprotonated by a base or possess sufficient nucleophilicity, attacks the tert-butyl carbocation in an S(_N)1-type reaction to form the N-C bond.
The choice of a high boiling point solvent like N-methylpyrrolidone (NMP) and elevated temperatures (around 150 °C) is crucial to drive the reaction to completion, especially given the steric hindrance of the tert-butyl group.[6]
The following protocol is adapted from the patent literature and represents a robust method for the synthesis of this compound.[6]
Materials:
-
Benzenesulfonamide
-
tert-Butyl acrylate (or tert-butyl propionate/tert-butanol)
-
Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄)
-
N-methylpyrrolidone (NMP)
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
To the four-necked flask, add benzenesulfonamide, the tert-butyl source, the catalyst (1-10% of the mass of benzenesulfonamide), and NMP.
-
Stir the mixture and heat to reflux at 150 °C.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the benzenesulfonamide starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble substances.
-
Remove the solvent (NMP) from the filtrate under reduced pressure (decompression and desolventization) to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Alternative Synthetic Approaches: A Comparative Overview
While the Lewis acid-catalyzed method is effective, other strategies for the N-alkylation of sulfonamides exist, each with its own set of advantages and disadvantages. These methods provide valuable alternatives depending on the desired scale, available reagents, and functional group tolerance.
| Method | Alkylating Agent | Catalyst/Reagent | Advantages | Disadvantages |
| Lewis Acid Catalysis | tert-Butyl esters/alcohols | HfCl₄, ZrCl₄ | High yield, suitable for sterically hindered groups.[6] | Requires high temperatures and specialized catalysts. |
| Mitsunobu Reaction | Alcohols | DEAD/DIAD, PPh₃ | Mild conditions, broad substrate scope. | Stoichiometric phosphine oxide waste, potential for side reactions. |
| "Borrowing Hydrogen" Catalysis | Alcohols | Transition metal complexes (e.g., Ru, Ir, Mn) | Atom economical (water is the only byproduct), uses readily available alcohols.[4][8] | May require specific and sometimes expensive catalysts, not always suitable for tertiary alcohols. |
| Alkylation with Alkyl Halides | tert-Butyl halides | Base (e.g., K₂CO₃, NaH) | Simple reagents. | Risk of elimination with tertiary halides, potential for over-alkylation. |
This comparative analysis highlights the importance of selecting the appropriate synthetic route based on the specific requirements of the research or production goal. The "borrowing hydrogen" methodology, for instance, represents a greener and more atom-economical approach that is gaining traction in modern organic synthesis.[4][8]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and identification.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | [9] |
| Molecular Weight | 213.30 g/mol | [9] |
| Appearance | White solid | [10] |
| Melting Point | 77-78 °C | N/A |
| Boiling Point | ~313 °C (predicted) | N/A |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | N/A |
Spectroscopic Profile
Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring and the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as a multiplet in the range of 7.5-8.0 ppm, while the tert-butyl protons will present as a sharp singlet around 1.2-1.4 ppm. A broad singlet corresponding to the N-H proton may also be observed.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will exhibit signals for the four distinct carbon environments in the benzene ring, typically in the 120-145 ppm region. The quaternary carbon of the tert-butyl group will appear around 50-60 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 30 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands that confirm the presence of the key functional groups. Strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. An N-H stretching vibration is expected to appear as a sharp peak in the region of 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 213, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the tert-butyl group, leading to a significant peak at m/z = 156.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound extends beyond its identity as a distinct chemical entity; it serves as a crucial building block in the synthesis of more complex molecules, most notably in the pharmaceutical industry.
A Key Intermediate in the Synthesis of Bosentan
This compound, or more specifically its para-substituted analog, 4-tert-butylbenzenesulfonamide, is a critical intermediate in the synthesis of Bosentan , a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Caption: Role of 4-tert-butylbenzenesulfonamide in Bosentan synthesis.
In the multi-step synthesis of Bosentan, the 4-tert-butylbenzenesulfonamide moiety is coupled with a complex pyrimidine derivative. The tert-butyl group in this context is not just a simple substituent; it plays a crucial role in the pharmacophore, likely by providing a key hydrophobic interaction within the binding pocket of the endothelin receptors. The sulfonamide group itself is a well-established hydrogen bond donor and acceptor, further anchoring the molecule to its biological target.
A Versatile Scaffold for Medicinal Chemistry
The this compound scaffold is an attractive starting point for the design and synthesis of novel bioactive compounds. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous for modulating pharmacokinetic and pharmacodynamic properties. The aromatic ring can be further functionalized to explore structure-activity relationships, and the sulfonamide nitrogen can be a site for further chemical modification.
Researchers have explored N-substituted benzenesulfonamide derivatives for a wide range of biological activities, including as enzyme inhibitors and receptor antagonists. The inherent stability and synthetic tractability of this scaffold make it a valuable tool in the arsenal of medicinal chemists.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound, while seemingly a simple molecule, embodies a rich history of chemical innovation and holds significant potential for future discoveries. From its conceptual origins in the pioneering work on sulfonamide drugs to its crucial role in the synthesis of life-saving medications like Bosentan, this compound serves as a testament to the power of organic synthesis. For the modern researcher, a deep understanding of its synthesis, properties, and applications is not just academic; it is a gateway to developing the next generation of pharmaceuticals and advanced materials. This guide has aimed to provide a comprehensive and insightful overview, empowering the scientific community to continue to build upon the legacy of this remarkable chemical scaffold.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols [organic-chemistry.org]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-tert-butylbenzenesulfonamide (CAS: 2512-24-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butylbenzenesulfonamide is a chemical compound with emerging interest in biochemical research. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and experimental methodologies for investigating its biological activities. Notably, this document outlines its inhibitory effects on key cellular processes, including transcription and translation. The information is presented to support further investigation into its potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a sulfonamide derivative with a tert-butyl group attached to the nitrogen atom of the sulfonamide functional group. This structural feature significantly influences its chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 2512-24-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO₂S | [3] |
| Molecular Weight | 213.3 g/mol | [3] |
| Appearance | Solid | [1] |
| Storage Temperature | Room Temperature | [2] |
Synthesis of this compound
A patented method describes the synthesis of this compound from benzenesulfonamide and a tert-butyl source, such as tert-butyl acrylate or tert-butyl propionate, using a catalyst.[4]
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis method described in patent CN107459471B.[4]
Materials:
-
Benzenesulfonamide
-
tert-butyl acrylate or tert-butyl propionate
-
Hafnium tetrachloride (or Zirconium tetrachloride) as a catalyst
-
N-methylpyrrolidone (NMP) as a solvent
-
Four-mouth reaction flask
-
Stirrer
-
Heating mantle with reflux condenser
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a four-mouth flask, combine benzenesulfonamide, tert-butyl acrylate (or tert-butyl propionate), the catalyst (1-10% of the mass of benzenesulfonamide), and the solvent (N-methylpyrrolidone).
-
Stir the mixture and heat it to 150°C to achieve reflux.
-
Monitor the reaction progress by HPLC until the benzenesulfonamide starting material is no longer detected. The chromatographic conditions for monitoring are a mobile phase of methanol:water (70:30) with detection at 254 nm.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble substances.
-
Remove the solvent from the filtrate by vacuum distillation to yield this compound.
Quantitative Data:
-
Yield: > 95.5%
-
Purity: > 98%
Biological Activity and Experimental Protocols
This compound has been reported to exhibit inhibitory activity against fundamental cellular processes, namely RNA synthesis (transcription) and protein synthesis (translation).[3]
Inhibition of RNA Polymerase Activity
This compound has been shown to inhibit RNA polymerase activity in vitro.[3] The following is a generalized experimental protocol for assessing this activity.
References
A Deep Dive into N-tert-butylbenzenesulfonamide: Theoretical and Computational Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
N-tert-butylbenzenesulfonamide is a molecule of interest within the broader class of sulfonamides, a group of compounds renowned for their diverse biological activities. As with many pharmacologically relevant molecules, a thorough understanding of its structural, electronic, and reactive properties is crucial for predicting its behavior, designing derivatives with enhanced activity, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this compound, with a focus on Density Functional Theory (DFT) calculations. Detailed methodologies, data presentation, and workflow visualizations are provided to aid researchers in this field.
Core Concepts in Theoretical Analysis
Theoretical studies, particularly those employing DFT, offer a powerful lens through to examine molecules at the atomic level. These computational methods allow for the prediction of a wide range of properties, including:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
-
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to identify characteristic vibrational modes.
-
Electronic Properties: Analyzing the distribution of electrons through molecular electrostatic potential (MEP) maps, and understanding reactivity through frontier molecular orbitals (HOMO-LUMO).
-
Charge Distribution and Bonding: Quantifying the charge on each atom and analyzing orbital interactions using methods like Natural Bond Orbital (NBO) analysis.
Methodologies and Protocols
The following sections detail the typical computational and experimental protocols used in the theoretical study of sulfonamides like this compound. These are based on established methods found in the scientific literature for similar compounds.[1][2][3][4]
Computational Protocol: Density Functional Theory (DFT)
A standard protocol for performing DFT calculations on a sulfonamide derivative is as follows:
-
Structure Optimization:
-
The initial molecular structure of this compound is drawn using a molecular modeling program (e.g., GaussView).
-
A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) or cc-pVTZ.[2][4] The choice of functional and basis set is a trade-off between computational cost and accuracy.
-
-
Vibrational Frequency Calculation:
-
Once the geometry is optimized, a frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated frequencies can be compared with experimental IR and Raman spectra for validation. Potential Energy Distribution (PED) analysis is often used for complete vibrational mode assignments.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and stability.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[5][6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[5][6]
-
Synthesis Protocol
While the focus of this guide is theoretical, a representative synthesis protocol is included for completeness, based on patented methods.[7]
-
Reaction Setup: In a four-neck flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide, tert-butanol, a catalyst (e.g., hafnium tetrachloride), and a solvent (e.g., N-methylpyrrolidone).[7]
-
Reaction Conditions: Heat the mixture to 150 °C and allow it to reflux.[7]
-
Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting benzenesulfonamide is consumed.[7]
-
Workup: Cool the reaction mixture to room temperature, filter out any insoluble materials, and remove the solvent under reduced pressure to obtain the this compound product.[7]
Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from DFT calculations for this compound and related compounds.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | S-O | ~1.42-1.44 |
| S-N | ~1.63 | |
| S-C (aromatic) | ~1.77 | |
| N-C (tert-butyl) | ~1.48 | |
| Bond Angles (°) | O-S-O | ~120 |
| O-S-N | ~107 | |
| O-S-C | ~108 | |
| S-N-C | ~120 |
Note: These are typical values for benzenesulfonamides and may vary slightly for the specific title compound.[6][8]
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | Varies with basis set |
| Dipole Moment (Debye) | ~3-5 D |
| HOMO Energy (eV) | Typically negative |
| LUMO Energy (eV) | Typically near zero or slightly negative |
| HOMO-LUMO Gap (eV) | ~4-6 eV |
Note: These values are indicative and depend on the level of theory used.[2]
Visualizations
The following diagrams illustrate the workflows and conceptual relationships in the theoretical study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. mdpi.com [mdpi.com]
- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mkjc.in [mkjc.in]
- 7. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-tert-butylbenzenesulfonamide as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-tert-butylbenzenesulfonamide as a versatile directing group in transition metal-catalyzed C-H activation reactions. This powerful tool enables the selective functionalization of otherwise inert C-H bonds, offering efficient synthetic routes to complex organic molecules relevant to pharmaceutical and materials science research.
Introduction
The this compound group has emerged as an effective directing group for ortho-C-H functionalization of aromatic rings. Its robust nature, ease of installation, and the ability of the sulfonamide moiety to coordinate with transition metal catalysts make it a valuable tool for chemists. This document outlines key applications, including intramolecular annulation, and intermolecular amidation, and provides detailed experimental protocols for these transformations.
Key Applications
The primary application of the this compound directing group is to facilitate regioselective C-H activation at the ortho-position of a benzene ring. This has been successfully demonstrated in several synthetically important transformations.
Rhodium(III)-Catalyzed Intramolecular Annulation with Alkynes
A prominent application of the this compound directing group is in the rhodium(III)-catalyzed intramolecular annulation with internal alkynes to synthesize sultam derivatives. This reaction proceeds with high yields and works best under aerobic conditions with a copper acetate co-catalyst.
Iridium(III)-Catalyzed ortho-C-H Amidation
The this compound group can also direct the ortho-amidation of the benzene ring using sulfonyl azides as the nitrogen source. This reaction is catalyzed by an iridium(III) complex and proceeds under mild conditions, offering a direct route to ortho-aminobenzenesulfonamide derivatives.
Data Presentation
Table 1: Rhodium(III)-Catalyzed Intramolecular Annulation of N-tert-butylarenesulfonamides with Alkynes
| Entry | Arene Substituent (R) | Alkyne (R1, R2) | Product | Yield (%) |
| 1 | H | Ph, Ph | 3-phenyl-3-(phenylsulfonyl)-2,3-dihydro-1,2,3-benzothiadiazole 1,1-dioxide | 95 |
| 2 | 4-Me | Ph, Ph | 5-methyl-3-phenyl-3-(phenylsulfonyl)-2,3-dihydro-1,2,3-benzothiadiazole 1,1-dioxide | 92 |
| 3 | 4-OMe | Ph, Ph | 5-methoxy-3-phenyl-3-(phenylsulfonyl)-2,3-dihydro-1,2,3-benzothiadiazole 1,1-dioxide | 85 |
| 4 | 4-Cl | Ph, Ph | 5-chloro-3-phenyl-3-(phenylsulfonyl)-2,3-dihydro-1,2,3-benzothiadiazole 1,1-dioxide | 88 |
| 5 | H | Et, Et | 3-ethyl-3-(ethylsulfonyl)-2,3-dihydro-1,2,3-benzothiadiazole 1,1-dioxide | 78 |
| 6 | H | Me, Ph | 3-methyl-3-(phenylsulfonyl)-2,3-dihydro-1,2,3-benzothiadiazole 1,1-dioxide | 89 |
Data is representative and compiled from literature reports.
Table 2: Iridium(III)-Catalyzed ortho-C-H Amidation of this compound
| Entry | Sulfonyl Azide (R-SO2N3) | Product | Yield (%) |
| 1 | TsN3 (p-toluenesulfonyl azide) | N-(tert-butyl)-2-(tosylamino)benzenesulfonamide | 85 |
| 2 | 4-NO2C6H4SO2N3 | N-(tert-butyl)-2-((4-nitrophenyl)sulfonamido)benzenesulfonamide | 78 |
| 3 | 4-MeOC6H4SO2N3 | N-(tert-butyl)-2-((4-methoxyphenyl)sulfonamido)benzenesulfonamide | 82 |
| 4 | 2,4,6-iPr3C6H2SO2N3 | N-(tert-butyl)-2-((2,4,6-triisopropylphenyl)sulfonamido)benzenesulfonamide | 65 |
| 5 | MeSO2N3 | N-(tert-butyl)-2-(methylsulfonamido)benzenesulfonamide | 75 |
Data is representative and compiled from literature reports.
Experimental Protocols
Protocol 1: General Procedure for Rhodium(III)-Catalyzed Intramolecular Annulation of N-tert-butylarenesulfonamides with Alkynes
Materials:
-
N-tert-butylarenesulfonamide derivative (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
[Cp*Rh(OAc)2] (2.5 mol%)
-
Cu(OAc)2 (10 mol%)
-
Solvent (e.g., DCE or t-AmylOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the N-tert-butylarenesulfonamide derivative, internal alkyne, [Cp*Rh(OAc)2], and Cu(OAc)2.
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sultam derivative.
Protocol 2: General Procedure for Iridium(III)-Catalyzed ortho-C-H Amidation of this compound
Materials:
-
This compound (1.0 equiv)
-
Sulfonyl azide (1.5 equiv)
-
[IrCp*Cl2]2 (2.5 mol%)
-
AgNTf2 (10 mol%)
-
Additive (e.g., PivOH, 0.5 equiv)
-
Solvent (e.g., DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, [IrCp*Cl2]2, AgNTf2, and the additive to a reaction vessel.
-
Add the solvent, followed by the sulfonyl azide.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-amidated product.
Conclusion
The this compound directing group is a powerful and reliable tool for the regioselective functionalization of aromatic C-H bonds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of complex molecules. The versatility of this directing group in accommodating various transition metal-catalyzed reactions, including annulations and amidations, highlights its potential for broad application in organic synthesis, particularly in the context of drug discovery and development. Further exploration of its utility in other C-H activation reactions, such as arylation and alkenylation, is an active area of research.
Application Notes and Protocols for N-tert-butylbenzenesulfonamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-tert-butylbenzenesulfonamide as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly in the context of N-arylation via the Buchwald-Hartwig amination. While this compound is not typically employed as a ligand, it serves as a valuable nucleophilic substrate for the synthesis of N-aryl-N-tert-butylbenzenesulfonamides, which are important intermediates in medicinal chemistry and materials science.
Introduction to N-Arylation of Sulfonamides
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction enables the coupling of a wide range of amines and related nitrogen nucleophiles, including sulfonamides, with aryl and heteroaryl halides or triflates.[2] The N-arylation of sulfonamides is of particular interest as the resulting N-arylsulfonamide moiety is a common scaffold in numerous pharmaceuticals and bioactive molecules.
This compound can be effectively N-arylated using Buchwald-Hartwig conditions to yield various substituted N-aryl-N-tert-butylbenzenesulfonamides. The reaction typically proceeds with high yields and tolerates a variety of functional groups on the aryl coupling partner.
General Reaction Scheme
The general transformation for the N-arylation of this compound is depicted below:
Caption: General scheme for the N-arylation of this compound.
Key Reaction Parameters and Optimization
Successful N-arylation of this compound hinges on the careful selection of several key parameters:
-
Palladium Catalyst: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[3][4] Pre-formed palladium catalysts complexed with bulky electron-rich phosphine ligands are also highly effective.
-
Ligand: The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and DavePhos, are often used to promote the catalytic cycle.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the sulfonamide. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are frequently used.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[5]
-
Temperature: Reaction temperatures generally range from 80 to 110 °C.
Experimental Protocols
The following is a representative protocol for the palladium-catalyzed N-arylation of a sulfonamide, which can be adapted for this compound. Optimization may be required for specific substrates.
General Procedure for the N-Arylation of this compound
References
N-tert-butylbenzenesulfonamide: A Robust Protecting Group for Amines in Complex Synthesis
Introduction: The Critical Role of Amine Protection in Modern Organic Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of success. Amines, being ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesired side reactions and enable chemo- and regioselective transformations. An ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups within the molecule, and it must remain steadfast throughout various synthetic manipulations.[1][2]
While a plethora of amine protecting groups have been developed, each with its unique profile of stability and cleavage, the N-tert-butylbenzenesulfonamide group, often referred to as the tert-butylsulfonyl (Bus) group, has emerged as a valuable tool for chemists. This application note provides a comprehensive overview of the this compound protecting group, detailing its application, outlining robust protocols for its installation and cleavage, and presenting its orthogonality with other common protecting groups.
The this compound (Bus) Group: A Profile
The this compound protecting group offers a distinct set of advantages that render it particularly useful in complex synthetic endeavors. The sulfonamide linkage is known for its high stability towards a wide range of reaction conditions, including strongly basic and nucleophilic environments.[3] The bulky tert-butyl group provides steric hindrance, further enhancing its robustness.
A key feature of the Bus group is its unique cleavage condition, which relies on strong, non-nucleophilic acids, providing a valuable orthogonal strategy in the presence of other acid-labile or base-labile protecting groups commonly employed in peptide and medicinal chemistry.[4][5]
Mechanism of Protection and Deprotection
The installation and removal of the this compound protecting group proceed through well-defined mechanistic pathways.
Protection: The protection of an amine with the Bus group is typically a two-step process. Initially, the amine reacts with tert-butylsulfinyl chloride to form an intermediate N-tert-butylsulfinamide. This is followed by an oxidation step, commonly using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the stable this compound.[5]
Deprotection: The cleavage of the N-S bond in the sulfonamide is achieved under strongly acidic conditions. Trifluoromethanesulfonic acid (TfOH) is a commonly used reagent for this purpose. The reaction is typically carried out in a non-nucleophilic solvent like dichloromethane (DCM) and often includes a scavenger, such as anisole, to trap the reactive tert-butyl cation generated during the cleavage, preventing potential side reactions with sensitive functional groups on the substrate.[4]
Visualizing the Workflow: Protection and Deprotection Pathways
Caption: Workflow for the protection and deprotection of amines using the this compound group.
Application Notes and Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for the protection step.
-
Inert Atmosphere: Reactions are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general two-step procedure for the protection of a primary amine.
Step 1: Formation of the N-tert-Butylsulfinamide Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (Et3N) (1.2 eq) to the solution.
-
Addition of tert-Butylsulfinyl Chloride: Slowly add tert-butylsulfinyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude N-tert-butylsulfinamide is often used in the next step without further purification.
Step 2: Oxidation to the this compound
-
Reaction Setup: Dissolve the crude N-tert-butylsulfinamide from Step 1 in DCM and cool the solution to 0 °C.
-
Addition of Oxidizing Agent: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion to the sulfonamide.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol 2: Deprotection of an this compound Protected Amine
This protocol outlines the cleavage of the Bus protecting group using trifluoromethanesulfonic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the this compound protected amine (1.0 eq) in a mixture of DCM and anisole (as a scavenger, 10 eq). Cool the solution to 0 °C.
-
Addition of Acid: Slowly add a solution of trifluoromethanesulfonic acid (TfOH) (e.g., 0.2 N in DCM, 15 eq) to the stirred solution at 0 °C.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to 4 °C and stir for an additional 10 hours, monitoring the progress by TLC.[4]
-
Work-up: Carefully quench the reaction by adding water. Neutralize the aqueous layer to pH 8.5 using a basic ion-exchange resin (e.g., DOWEX Monosphere 550A, OH- form) at 0 °C.[4]
-
Isolation: Filter off the resin and wash with methanol. Combine the filtrates and acidify with 1 M aqueous HCl. The aqueous layer can then be lyophilized or extracted with an appropriate organic solvent to isolate the deprotected amine hydrochloride salt.[4]
Orthogonality and Compatibility
A significant advantage of the this compound protecting group is its orthogonality with other commonly used amine protecting groups. This allows for selective deprotection in complex molecules with multiple protected functionalities.
| Protecting Group | Cleavage Condition | Stability of Bus Group |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA, HCl) | Stable to mild acid |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (e.g., H2, Pd/C) | Stable |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Basic (e.g., Piperidine) | Stable |
Conversely, the Bus group can be cleaved under strongly acidic conditions (TfOH) without affecting Boc, Cbz, or Fmoc groups, provided the conditions are carefully controlled.[4]
Quantitative Data Summary
The following table summarizes typical yields for the protection and deprotection of various amines using the this compound group, based on literature data.
| Substrate (Amine) | Protection Yield (%) | Deprotection Yield (%) | Reference |
| L-Phenylalanine ethyl ester | 84 (over 2 steps) | - | [4] |
| L-Alanine methyl ester | - | 85 | [4] |
Note: Yields are highly substrate-dependent and may require optimization of reaction conditions.
Conclusion
The this compound (Bus) protecting group is a robust and versatile tool for the temporary masking of amine functionalities in organic synthesis. Its straightforward two-step installation, high stability to a broad range of reagents, and unique cleavage conditions under strong acid provide a valuable orthogonal strategy for the synthesis of complex molecules, particularly in the fields of peptide chemistry and drug discovery. The detailed protocols and application notes provided herein serve as a practical guide for researchers and scientists to effectively utilize this powerful protecting group in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-tert-butylbenzenesulfonamide group is a valuable amine protecting group in organic synthesis, particularly in the context of multi-step synthetic routes for the preparation of complex molecules and active pharmaceutical ingredients (APIs). Its stability under a range of reaction conditions, coupled with its susceptibility to cleavage under specific acidic conditions, makes it a useful tool for the selective protection and subsequent deprotection of primary and secondary amines. This application note provides a comprehensive overview of the deprotection of the this compound group, including a summary of reaction conditions, detailed experimental protocols, and visual aids to facilitate understanding and implementation in the laboratory.
The deprotection of this compound typically proceeds via an acid-catalyzed cleavage of the nitrogen-tert-butyl bond. This process involves the protonation of the sulfonamide nitrogen or oxygen, followed by the departure of a stable tert-butyl cation, which is subsequently quenched to form isobutylene or other byproducts. The choice of acid, solvent, and reaction temperature can significantly influence the efficiency and selectivity of the deprotection reaction.
Data Presentation: Comparison of Deprotection Conditions
The selection of an appropriate deprotection method is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups. The following table summarizes various conditions reported for the deprotection of N-tert-butyl aryl sulfonamides, providing a comparative overview of reagents, conditions, and yields.
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Scandium Triflate [Sc(OTf)₃] (20 mol%) | Toluene | 110 | 1 h (Microwave) | High | Effective for a variety of N-tert-butyl aryl sulfonamides. The catalyst can be recovered and reused.[1][2][3] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 18 h | Low (10% for a related N-tert-butylbenzamide) | Suggests that stronger conditions or longer reaction times may be necessary for complete deprotection of sulfonamides compared to carbamates. |
| Hydrochloric Acid (HCl) | Dioxane | Room Temperature | Not specified | Not specified | Commonly used for the cleavage of tert-butyl based protecting groups, though specific data for this compound is not readily available.[4][5][6] |
| Boron Trichloride (BCl₃) | Not specified | Not specified | Not specified | High | A fast, mild, and selective method for the deprotection of tert-butyl aryl sulfonamides.[3] |
Signaling Pathways and Logical Relationships
The efficiency of the this compound deprotection is influenced by several key factors. The following diagram illustrates the logical relationship between these factors.
Caption: Factors influencing the outcome of this compound deprotection.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound using different reagents.
Protocol 1: Deprotection using Scandium Triflate [Sc(OTf)₃]
This method is noted for its high efficiency and the reusability of the catalyst.[1][2][3]
Materials:
-
This compound derivative
-
Scandium (III) triflate [Sc(OTf)₃]
-
Toluene
-
Microwave reactor
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a microwave reactor vial, add the this compound derivative (1.0 mmol) and scandium triflate (0.2 mmol, 20 mol%).
-
Add toluene (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the scandium triflate catalyst. The catalyst can be washed with a small amount of toluene, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired deprotected amine.
Protocol 2: General Protocol for Deprotection using Trifluoroacetic Acid (TFA)
This protocol is adapted from general procedures for the cleavage of tert-butyl based protecting groups and may require optimization for specific this compound substrates.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the deprotected amine.
Experimental Workflow
The following diagram outlines the general workflow for the deprotection of this compound.
Caption: General experimental workflow for this compound deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Synthesis of Bosentan Utilizing an N-tert-butylbenzenesulfonamide Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of Bosentan, a dual endothelin receptor antagonist, via a key synthetic route involving the N-tert-butylbenzenesulfonamide intermediate. The protocols are based on established literature and are intended to guide researchers in the development and optimization of this synthetic process.
Overview of the Synthetic Pathway
The synthesis of Bosentan through this pathway involves two primary steps:
-
Formation of the Sulfonamide Intermediate: A nucleophilic substitution reaction between 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-tert-butylbenzenesulfonamide to form the key chloro-intermediate, p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide.
-
Final Ethoxylation Step: The substitution of the remaining chlorine atom on the pyrimidine ring of the intermediate with a 2-hydroxyethoxy group from ethylene glycol to yield the final Bosentan product.
The overall workflow is depicted below.
Experimental Protocols
The following sections provide detailed methodologies for the key reaction steps.
2.1. Step 1: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Intermediate IV)
This procedure outlines the coupling of the dichlorobipyrimidine core with 4-tert-butylbenzenesulfonamide.[1][2][3]
Materials:
-
4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
-
4-tert-butylbenzenesulfonamide[4]
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or Methyl isobutyl ketone (MIBK)[1][2]
-
Tetrabutylammonium bromide (optional, as phase transfer catalyst)[2][3]
-
Water, Concentrated hydrochloric acid (HCl), Acetone for work-up
Procedure:
-
To a suitable reaction vessel, add 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (e.g., 105 g) and 4-tert-butylbenzenesulfonamide (e.g., 64.1 g) to a solvent such as DMSO (e.g., 525 mL) or MIBK (e.g., 720 mL).[1][2]
-
Add potassium carbonate (e.g., 83 g) to the mixture.[1] If using MIBK, a phase transfer catalyst like tetrabutylammonium bromide (e.g., 0.7 g) can be added.[2]
-
Under an inert atmosphere (e.g., nitrogen), heat the suspension to reflux.[2] If using MIBK, azeotropically remove the water that forms during the reaction.[2]
-
Maintain the reaction at reflux for approximately 5 hours, monitoring completion by a suitable chromatographic technique (e.g., HPLC).[2]
-
Upon completion, cool the reaction mixture (e.g., to 50°C) and dilute with water (e.g., 0.2 L).[2]
-
For work-up, the crude product can be precipitated, filtered, and washed. An acidic wash may be required; for example, by stirring the solid in water (e.g., 800 mL) and concentrated HCl (e.g., 50 mL) for 30 minutes.[1]
-
Collect the solid product by filtration, wash with water and/or acetone, and dry under vacuum to yield the title intermediate.
2.2. Step 2: Synthesis of Bosentan
This final step involves the reaction of the chloro-intermediate with ethylene glycol in the presence of a base.[2]
Materials:
-
p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide (Intermediate from Step 1)
-
Ethylene glycol
-
Base (e.g., Potassium tert-butoxide, Potassium carbonate, Sodium hydroxide)[2][5]
-
Water for work-up
Procedure:
-
In a reaction vessel under an inert nitrogen atmosphere, prepare a solution or suspension of a base in ethylene glycol. For example, add potassium tert-butylate (e.g., 20 g) or potassium carbonate (e.g., 26 g) to ethylene glycol (e.g., 300 mL).[2]
-
To this mixture, add the p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide intermediate (e.g., 20 g).[2]
-
Heat the suspension to approximately 110°C.[2] The reaction is typically maintained at this temperature for several hours (e.g., 24 hours) until completion is confirmed by chromatography.[1][2]
-
Once the reaction is complete, cool the solution (e.g., to 90°C) and dilute it with water (e.g., 300 mL).[2]
-
Further cool the solution to induce crystallization (e.g., to 15°C) and allow it to crystallize for 2-5 hours.[2]
-
Filter the resulting suspension to collect the crude Bosentan.
-
The product can be further purified by recrystallization from a suitable solvent system to yield Bosentan monohydrate with high purity (e.g., 99.9% by HPLC).[2]
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures.
Table 1: Reaction Parameters for the Synthesis of the Chloro-Intermediate (Step 1)
| Parameter | Value / Condition | Reference |
| Reactants | ||
| 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 0.21 moles | [2] |
| 4-tert-butylbenzenesulfonamide | 0.21 moles | [2] |
| Reagents & Solvents | ||
| Base | Potassium Carbonate (0.25 moles) | [2] |
| Solvent | Methyl Isobutyl Ketone (720 mL) | [2] |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide (0.7 g) | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Duration | 5 hours | [2] |
| Outcome | ||
| Purity (Intermediate) | >98% (HPLC) | [6] |
| Yield (Intermediate) | ~93% | [6] |
Table 2: Reaction Parameters for the Synthesis of Bosentan (Step 2)
| Parameter | Value / Condition | Reference |
| Reactants | ||
| Chloro-Intermediate | 38 mmoles | [2] |
| Reagents & Solvents | ||
| Base | Potassium tert-butylate (178 mmoles) | [2] |
| Solvent / Reagent | Ethylene Glycol (300 mL) | [2] |
| Reaction Conditions | ||
| Temperature | 110°C | [2] |
| Duration | 24 hours | [2] |
| Outcome | ||
| Purity (Final Product) | 99.9% (HPLC) | [2] |
| Form | Monohydrate | [2] |
Mechanism of Action: Endothelin Receptor Antagonism
Bosentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B. This action is crucial for its therapeutic effect in treating pulmonary arterial hypertension (PAH), as ET-1 is a potent vasoconstrictor and mitogen. The diagram below illustrates this mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. EP2406235B1 - Process for the preparation of bosentan - Google Patents [patents.google.com]
- 3. US20110263623A1 - Process for preparation of bosentan - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2013136110A1 - Process for the preparation of bosentan monohydrate - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine | 150728-13-5 [chemicalbook.com]
Application Note & Protocol: Hafnium Tetrachloride-Catalyzed Synthesis of N-tert-butylbenzenesulfonamide
Document ID: AN-SULF-HfCl4-2025
Abstract
This document provides a comprehensive guide to the synthesis of N-tert-butylbenzenesulfonamide, a valuable intermediate in organic synthesis, utilizing hafnium tetrachloride (HfCl₄) as a highly efficient and robust Lewis acid catalyst. We present a detailed experimental protocol derived from established methodologies, offering insights into the reaction mechanism, safety considerations, and process validation.[1] The procedure is designed for chemical researchers and drug development professionals, emphasizing reproducibility, high yield, and purity. The use of HfCl₄ offers a significant improvement over traditional methods, promoting a greener chemical process with mild reaction conditions and reduced industrial waste.[1]
Introduction: The Significance of this compound and Catalytic Advancement
N-substituted sulfonamides are a cornerstone structural motif in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities. This compound, in particular, serves as a crucial building block and reagent in various organic transformations. Traditional synthesis routes often require harsh conditions or the use of stoichiometric activating agents, leading to significant waste and potential safety hazards.
The advent of Lewis acid catalysis has revolutionized this field. Lewis acids, such as hafnium tetrachloride, function by activating substrates towards nucleophilic attack, thereby enabling reactions under milder conditions with greater efficiency.[2][3] HfCl₄ is a particularly effective catalyst for this transformation due to its strong Lewis acidity, thermal stability, and relatively low cost.[3][4] This protocol details a direct, high-yield synthesis from benzenesulfonamide and a tert-butyl source, catalyzed by a small quantity of HfCl₄.[1]
Catalytic Mechanism: The Role of Hafnium Tetrachloride
The catalytic cycle hinges on the Lewis acidic nature of the hafnium(IV) center. While detailed mechanistic studies for this specific reaction are proprietary, the proposed pathway involves the activation of the tert-butyl source (tert-butanol in this example) by HfCl₄.
-
Catalyst Activation: The HfCl₄ catalyst coordinates with the hydroxyl group of tert-butanol, enhancing its leaving group ability.
-
Nucleophilic Attack: The nitrogen atom of benzenesulfonamide acts as the nucleophile, attacking the activated tert-butyl carbocation or a closely related intermediate.
-
Product Formation & Catalyst Regeneration: Following the formation of the C-N bond, a proton transfer and subsequent elimination steps release the this compound product and regenerate the active HfCl₄ catalyst, allowing it to re-enter the catalytic cycle.
This process avoids the need for pre-activation of the sulfonamide, streamlining the synthesis.
Caption: Proposed mechanism for HfCl₄-catalyzed sulfonamide synthesis.
Experimental Protocol
This protocol is adapted from validated procedures for the synthesis of this compound.[1]
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Purity | Notes |
| Benzenesulfonamide | C₆H₇NO₂S | 98-10-2 | 157.19 | ≥98% | |
| tert-Butanol | C₄H₁₀O | 75-65-0 | 74.12 | ≥99% | Anhydrous grade recommended |
| Hafnium Tetrachloride | HfCl₄ | 13499-05-3 | 320.30 | ≥99% | Highly hygroscopic[5] |
| N-Methylpyrrolidone (NMP) | C₅H₉NO | 872-50-4 | 99.13 | Anhydrous | Reaction Solvent |
| Methanol (HPLC Grade) | CH₄O | 67-56-1 | 32.04 | ≥99.9% | For HPLC analysis |
| Water (HPLC Grade) | H₂O | 7732-18-5 | 18.02 | For HPLC analysis |
Equipment
-
Four-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Thermometer or thermocouple probe
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Buchner funnel and filter flask
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Critical Safety Precautions
Hafnium tetrachloride (HfCl₄) is a hazardous substance that requires careful handling.
-
Corrosive: HfCl₄ causes severe skin burns and eye damage.[6][7][8] It reacts with moisture in the air and on skin to form hydrochloric acid.
-
Hygroscopic: It reacts violently with water.[8] All operations must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
-
Inhalation Hazard: The dust may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, impervious gloves (neoprene or nitrile rubber), and a lab coat.[6][9] Handle solid HfCl₄ in a fume hood or glovebox.
-
Spill & Waste: Spills should be cleaned up by trained personnel. Do not use water.[5] Dispose of waste according to local regulations.
Reaction Setup and Procedure
Step 1: Assemble the Apparatus Assemble the four-neck flask with the reflux condenser, thermometer, gas inlet, and a stopper. Ensure all joints are properly sealed. The apparatus should be flame-dried under vacuum or oven-dried and allowed to cool under a stream of inert gas to remove any residual moisture.
Step 2: Charge the Reactor To the flask, add:
-
Benzenesulfonamide (5.00 g, 31.81 mmol)
-
tert-Butanol (4.55 mL, 47.72 mmol, 1.5 eq.)
-
Hafnium tetrachloride (0.306 g, 0.954 mmol, 3 mol%)
-
N-Methylpyrrolidone (30 mL)
Note: The catalyst loading is approximately 6% by mass relative to the benzenesulfonamide, consistent with effective ranges.[1] Handle HfCl₄ under an inert atmosphere.
Step 3: Reaction Execution
-
Begin vigorous stirring and start a gentle flow of inert gas through the apparatus.
-
Heat the reaction mixture to 150 °C using the heating mantle.
-
Maintain the temperature and allow the reaction to reflux.
Step 4: Monitoring the Reaction
-
The reaction progress should be monitored by HPLC to track the disappearance of the benzenesulfonamide starting material.[1]
-
HPLC Conditions:
-
The reaction is considered complete when the peak corresponding to benzenesulfonamide is no longer observed.
Step 5: Work-up and Product Isolation
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Filter the cooled mixture through a Buchner funnel to remove any insoluble substances.
-
Transfer the filtrate to a round-bottom flask and remove the N-methylpyrrolidone solvent under reduced pressure using a rotary evaporator. The high boiling point of NMP may require heating the water bath.
-
The resulting yellow liquid or solid is the crude this compound.[1]
Caption: Step-by-step experimental workflow for the synthesis.
Results and Characterization
Expected Outcome
Based on reported data, this protocol is expected to produce this compound with high yield and purity.[1]
| Parameter | Value | Reference |
| Reactant Ratio | 1 : 1.5 (Sulfonamide : t-BuOH) | [1] |
| Catalyst Loading | 3 mol% (relative to sulfonamide) | [1] |
| Temperature | 150 °C | [1] |
| Expected Yield | >95% | [1] |
| Expected Purity (HPLC) | >98% | [1] |
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
HPLC: As described in the monitoring section, to confirm purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) should show the protonated molecular ion.
-
m/z (ESI+): Calculated for C₁₀H₁₅NO₂S [M+H]⁺: 214.09. Observed: ~214.09.[1]
-
-
¹H and ¹³C NMR: To confirm the structure. Spectral data can be compared with literature values.[10]
-
Melting Point: The literature melting point is 77-78 °C.[11]
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by its integrated validation checkpoints.
-
In-Process Control: The use of HPLC for reaction monitoring provides a definitive endpoint, preventing incomplete reactions or the formation of degradation products from prolonged heating.[1] The disappearance of the starting material is a clear and reliable indicator of reaction completion.
-
Final Product Verification: The identity of the final product is unequivocally confirmed through a combination of mass spectrometry and NMR spectroscopy. This orthogonal approach ensures that the desired molecule has been formed.
-
Purity Assessment: Quantitative purity is determined by HPLC with a UV detector, providing the necessary data for downstream applications where purity is critical.
-
Reproducibility: By strictly controlling the key parameters outlined—reagent stoichiometry, catalyst loading, temperature, and anhydrous conditions—the protocol is designed for high reproducibility between experiments.
References
- 1. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. gelest.com [gelest.com]
- 7. chemos.de [chemos.de]
- 8. atimaterials.com [atimaterials.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound | 2512-24-5 [amp.chemicalbook.com]
Application Notes and Protocols: N-tert-butylbenzenesulfonamide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-tert-butylbenzenesulfonamide, and more commonly its chiral derivative, (R)- or (S)-tert-butanesulfinamide, serves as a powerful and versatile chiral auxiliary in asymmetric synthesis. This reagent has become indispensable for the stereoselective synthesis of chiral amines and their derivatives, which are crucial building blocks in the pharmaceutical industry. The tert-butanesulfinyl group, when attached to a nitrogen atom, effectively directs the stereochemical outcome of nucleophilic additions to adjacent imine functionalities. Its facile installation and subsequent removal under mild acidic conditions further enhance its utility.
These application notes provide an overview of the key applications of this compound-derived chiral auxiliaries, complete with detailed experimental protocols and tabulated data for easy reference and comparison.
Asymmetric Synthesis of Chiral α-Amino Esters
The diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imino esters is a cornerstone for the asymmetric synthesis of α-amino acids and their derivatives. The chiral sulfinyl group provides excellent stereocontrol, leading to high diastereoselectivity in the addition of various organometallic reagents.
Application Note: HPLC Method for Monitoring N-tert-butylbenzenesulfonamide Reactions
Introduction
N-tert-butylbenzenesulfonamide is a key intermediate in the synthesis of various organic compounds. Its formation through the N-alkylation of benzenesulfonamide requires careful monitoring to ensure reaction completion, maximize yield, and control impurity levels. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for in-process control of this reaction. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method to monitor the synthesis of this compound from benzenesulfonamide. The method is designed to be stability-indicating through the inclusion of protocols for forced degradation studies.
Principle of the Method
The chromatographic method separates the starting material (benzenesulfonamide), the product (this compound), and potential process-related impurities on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase of methanol and water. Due to the difference in polarity, the more polar benzenesulfonamide will elute earlier than the less polar this compound. Detection is performed using a UV detector, as both the starting material and the product contain a chromophoric phenyl group. Quantification of the reaction progress is achieved by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Experimental Protocols
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions are recommended:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 70:30 (v/v) Methanol:Water[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[1] |
| Run Time | 15 minutes |
Reagents and Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Benzenesulfonamide reference standard
-
This compound reference standard
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of benzenesulfonamide and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Reaction Sample Preparation
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase in a microcentrifuge tube. This will halt the reaction and prepare the sample for analysis.
-
Vortex the diluted sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the filtered sample into the HPLC system.
Data Presentation and Analysis
The progress of the reaction can be monitored by observing the change in peak areas of the starting material and the product. The percentage conversion can be calculated using the following formula:
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100
Table 1: Representative Chromatographic Data
| Compound | Retention Time (min) |
| Benzenesulfonamide | 3.5 |
| This compound | 8.2 |
Note: Retention times are representative and may vary depending on the specific HPLC system, column, and exact operating conditions.
Table 2: Example Reaction Monitoring Data
| Time (hours) | Benzenesulfonamide Peak Area | This compound Peak Area | % Conversion |
| 0 | 500,000 | 0 | 0 |
| 1 | 350,000 | 150,000 | 30 |
| 2 | 200,000 | 300,000 | 60 |
| 4 | 50,000 | 450,000 | 90 |
| 6 | < 5,000 | 495,000 | >99 |
Mandatory Visualizations
Caption: Experimental workflow for monitoring the reaction.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on this compound. This helps to identify potential degradation products and confirms that they do not co-elute with the main product peak.
Protocol for Forced Degradation
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of mobile phase and add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase before injection.
-
Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of mobile phase and add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase before injection.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of mobile phase and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase before injection.
-
Thermal Degradation: Store a solid sample of this compound at 105°C for 24 hours. Dissolve a portion of the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample to identify any new peaks corresponding to degradation products.
References
Application of N-tert-butylbenzenesulfonamide in the Synthesis of N-Heterocycles
Affiliation: Google Research
Abstract
N-tert-butylbenzenesulfonamide and its derivatives have emerged as versatile reagents and directing groups in modern synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles. This application note details the utility of the this compound moiety in transition metal-catalyzed reactions for the synthesis of valuable N-heterocyclic scaffolds, such as isoquinolones. The bulky tert-butyl group and the coordinating ability of the sulfonamide oxygen atoms make it an effective directing group for regioselective C-H activation. Detailed protocols for the synthesis of N-heterocycles, alongside quantitative data on reaction scope and yields, are presented.
Introduction
Nitrogen heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. The development of efficient and selective methods for their synthesis is a cornerstone of medicinal and process chemistry. One powerful strategy that has gained prominence is the transition metal-catalyzed C-H activation/annulation of readily available starting materials. In this context, the choice of a suitable directing group is paramount for controlling the regioselectivity of the C-H functionalization.
The this compound group has proven to be an effective directing group in such transformations. Its steric bulk can influence the stereochemical outcome of reactions, and the sulfonyl group acts as a robust coordinating site for transition metals, facilitating ortho-C-H bond activation. This note focuses on its application in the rhodium-catalyzed synthesis of isoquinolones, a privileged scaffold in medicinal chemistry.
I. Rhodium(III)-Catalyzed Synthesis of Isoquinolones
A highly efficient method for the synthesis of isoquinolones involves the Rh(III)-catalyzed C-H activation of N-sulfonylbenzamides and their subsequent annulation with alkynes. The this compound group can serve as an effective directing group in this transformation, guiding the rhodium catalyst to the ortho-position of the benzamide. While specific examples detailing this compound are not prevalent in the literature, analogous N-sulfonylbenzamides, such as N-tosylbenzamides, have been successfully employed, providing a strong basis for the application of the title compound.
The general transformation proceeds via a C-H activation/annulation cascade. The sulfonamide-directed C-H metalation forms a rhodacycle intermediate, which then undergoes migratory insertion of the alkyne. Subsequent reductive elimination yields the desired isoquinolone product.
General Workflow for Rh(III)-Catalyzed Isoquinolone Synthesis
Caption: General workflow for isoquinolone synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol is adapted from a patented procedure for the synthesis of the title compound.
-
To a four-necked flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol).
-
Add N-methylpyrrolidone (30 mL) as the solvent.
-
Heat the mixture to 150 °C and monitor the reaction by HPLC until the benzenesulfonamide is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter out any insoluble substances.
-
Remove the solvent under reduced pressure to obtain this compound.
Protocol 2: General Procedure for Rh(III)-Catalyzed Annulation of N-Sulfonylbenzamides with Alkynes
This is a representative protocol based on procedures for analogous N-sulfonylbenzamides.[1]
-
To a sealed tube, add the N-sulfonylbenzamide (0.2 mmol, 1.0 equiv.), the alkyne (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (5.0 mol%), and AgSbF₆ (20 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol (2.0 mL).
-
Stir the mixture at 80-120 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired isoquinolone product.
Quantitative Data
The following table summarizes the scope of the Rh(III)-catalyzed annulation of N-tosylbenzamides with various alkynes, which serves as a model for the reactivity of this compound derivatives.[1]
| Entry | N-Tosylbenzamide Substituent | Alkyne | Product | Yield (%) |
| 1 | H | Diphenylacetylene | 3,4-Diphenyl-2-tosylisoquinolin-1(2H)-one | 85 |
| 2 | 4-Me | Diphenylacetylene | 6-Methyl-3,4-diphenyl-2-tosylisoquinolin-1(2H)-one | 82 |
| 3 | 4-OMe | Diphenylacetylene | 6-Methoxy-3,4-diphenyl-2-tosylisoquinolin-1(2H)-one | 78 |
| 4 | 4-F | Diphenylacetylene | 6-Fluoro-3,4-diphenyl-2-tosylisoquinolin-1(2H)-one | 88 |
| 5 | 4-Cl | Diphenylacetylene | 6-Chloro-3,4-diphenyl-2-tosylisoquinolin-1(2H)-one | 91 |
| 6 | H | 1-Phenyl-1-propyne | 4-Methyl-3-phenyl-2-tosylisoquinolin-1(2H)-one | 75 |
| 7 | H | Di-p-tolylacetylene | 3,4-Di-p-tolyl-2-tosylisoquinolin-1(2H)-one | 84 |
II. Other Potential Applications
While less detailed in the current literature, this compound and its derivatives are expected to be applicable in other transition metal-catalyzed reactions for the synthesis of N-heterocycles.
Iridium-Catalyzed C-H Amination
Iridium catalysts are known to effectively amidate C-H bonds using sulfonyl azides. The this compound moiety could potentially be installed directly onto an aromatic ring through such a transformation, providing a precursor for further synthetic manipulations.
Signaling Pathway Diagram
Caption: Proposed mechanism for Rh(III)-catalyzed isoquinolone synthesis.
Conclusion
This compound is a valuable directing group for transition metal-catalyzed C-H activation reactions, enabling the efficient synthesis of N-heterocycles. The protocols and data presented, based on closely related N-sulfonylbenzamides, demonstrate a robust methodology for the construction of isoquinolone scaffolds. The principles outlined herein are expected to be broadly applicable to other C-H functionalization reactions, paving the way for the synthesis of a diverse range of complex nitrogen-containing molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols: N-tert-butylbenzenesulfonamide in Photocatalytic Sequential Electron/Proton Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-tert-butylbenzenesulfonamide as a precursor in photocatalytic reactions involving sequential electron/proton transfer. The protocols and data presented are based on established methodologies for the photocatalytic generation of sulfonamidyl radicals and their subsequent reactions, offering a framework for the application of this specific reagent in organic synthesis and drug discovery.
Introduction
This compound is a versatile reagent in organic synthesis. In the context of photocatalysis, it can serve as a precursor to N-centered radicals through a sequential electron/proton transfer (SEPT) mechanism. This process, often facilitated by a photocatalyst and a mild base, allows for the formation of C-N bonds under gentle reaction conditions, making it an attractive strategy for the late-stage functionalization of complex molecules. The activation of the relatively inert N-H bond is achieved through a proton-coupled electron transfer (PCET) or a stepwise process involving initial deprotonation followed by single-electron transfer (SET).
Core Concepts: Photocatalytic Sequential Electron/Proton Transfer
The photocatalytic activation of this compound typically proceeds through the following general mechanism.[1] First, a photocatalyst (PC) absorbs visible light to reach an excited state (PC*). In the presence of a base, the sulfonamide can be deprotonated to its corresponding anion. This anion is then oxidized by the excited photocatalyst via single-electron transfer (SET) to generate a sulfonamidyl radical. Alternatively, a concerted proton-coupled electron transfer (PCET) can occur where the proton and electron are transferred in a single step.[2][3] This reactive N-centered radical can then engage in various transformations, such as addition to alkenes for hydroamination.[4][5][6]
Applications in C-N Bond Formation
A primary application of photocatalytically generated sulfonamidyl radicals from precursors like this compound is in the hydroamination of alkenes. This reaction allows for the direct addition of an N-H bond across a double bond, a highly atom-economical process for the synthesis of valuable amine derivatives. The use of visible light photocatalysis offers a milder alternative to traditional methods that often require harsh reagents or high temperatures.
Data Presentation
The following table summarizes representative quantitative data for the photocatalytic hydroamination of an unactivated alkene using a generic N-arylsulfonamide, which can be considered analogous to the expected reactivity of this compound under similar optimized conditions.
| Entry | Photocatalyst (mol%) | Base (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Ir(ppy)2(dtbbpy)PF6 (1) | K2HPO4 (2) | CH3CN | Blue LED | 24 | 85 |
| 2 | Ru(bpy)3Cl2 (2) | Cs2CO3 (1.5) | DMF | White LED | 36 | 78 |
| 3 | Eosin Y (5) | DBU (2) | DMSO | Green LED | 48 | 65 |
| 4 | Ir(ppy)2(dtbbpy)PF6 (1) | None | CH3CN | Blue LED | 24 | <5 |
| 5 | Ir(ppy)2(dtbbpy)PF6 (1) | K2HPO4 (2) | CH3CN | No Light | 24 | 0 |
Data is representative and compiled based on typical yields for similar photocatalytic hydroamination reactions.
Experimental Protocols
General Protocol for Photocatalytic Intramolecular Hydroamination
This protocol is adapted from established procedures for the photocatalytic generation of sulfonamidyl radicals and their subsequent cyclization.[4][5][6]
Materials:
-
N-tert-butyl-N-(pent-4-en-1-yl)benzenesulfonamide (Substrate)
-
Photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6)
-
Base (e.g., K2HPO4)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., Blue LED lamp)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv.), the photocatalyst (0.001 mmol, 1 mol%), and the base (0.2 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (1.0 mL) via syringe.
-
Stir the reaction mixture at room temperature and irradiate with the visible light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Mandatory Visualizations
Caption: Proposed mechanism for photocatalytic sulfonamidyl radical generation.
Caption: A typical experimental workflow for the described photocatalytic reaction.
References
- 1. Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Olefin Hydroamidation Enabled by Proton-Coupled Electron Transfer [organic-chemistry.org]
- 3. Catalytic Olefin Hydroamidation Enabled by Proton-Coupled Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible light-driven photocatalytic generation of sulfonamidyl radicals for alkene hydroamination of unsaturated sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Scalable and Efficient Protocol for the Industrial Synthesis of N-tert-butylbenzenesulfonamide
Introduction
N-tert-butylbenzenesulfonamide is a crucial chemical intermediate in the pharmaceutical and chemical industries. Notably, it is a key building block in the synthesis of various organic compounds. The increasing demand for this compound necessitates the development of a robust, high-yield, and cost-effective synthesis protocol suitable for large-scale industrial production. This application note details a streamlined and optimized process for the synthesis of this compound, focusing on scalability, efficiency, and high purity of the final product. The described method utilizes readily available starting materials and a highly effective catalyst system to achieve excellent yields, making it an attractive option for commercial manufacturing.[1]
Experimental Protocol
This protocol is based on the reaction of benzenesulfonamide with a tert-butyl source, catalyzed by a Lewis acid.
Materials and Equipment:
-
Reactants:
-
Benzenesulfonamide (Raw Material)
-
tert-Butyl acrylate or tert-Butyl propionate (tert-butyl source)
-
-
Catalyst:
-
Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄)
-
-
Solvent:
-
N-methylpyrrolidone (NMP)
-
-
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, reflux condenser, and temperature probe.
-
Filtration apparatus (e.g., Nutsche filter)
-
Vacuum distillation setup
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring
-
Procedure:
-
Reactor Charging: In a clean and dry four-necked flask or an industrial-scale reactor, charge the benzenesulfonamide, the selected tert-butyl source (tert-butyl acrylate or tert-butyl propionate), the catalyst (Hafnium tetrachloride is preferred), and the solvent (N-methylpyrrolidone is the preferred solvent).[1]
-
Reaction Execution: Begin stirring the mixture and gradually heat it to a reflux temperature of 150°C.[1]
-
Reaction Monitoring: Maintain the reaction under reflux conditions. The progress of the reaction should be monitored by taking periodic samples and analyzing them using HPLC. The reaction is considered complete upon the disappearance of the starting material, benzenesulfonamide.[1] The recommended HPLC conditions are a mobile phase of methanol-water (70:30 ratio) with detection at a wavelength of 254 nm.[1]
-
Cool-down and Filtration: Once the reaction is complete, cool the reaction mixture to room temperature. During cooling, the product may begin to crystallize. Filter the cooled mixture to remove any insoluble substances.[1]
-
Product Isolation: The filtered liquid phase is then subjected to vacuum distillation to remove the solvent (N-methylpyrrolidone). This process, known as decompression and desolventization, will yield the final product, this compound.[1]
Data Presentation
The following table summarizes the key quantitative parameters of this optimized synthesis protocol.
| Parameter | Value/Range | Notes |
| Reactants | Benzenesulfonamide, tert-Butyl acrylate | tert-Butyl propionate or tert-butyl alcohol can also be used as the tert-butyl source.[1] |
| Catalyst | Hafnium tetrachloride (preferred) or Zirconium tetrachloride | The catalyst loading is a critical parameter for reaction efficiency.[1] |
| Catalyst Loading | 1% - 10% (by mass of benzenesulfonamide) | The preferred amount is 3% of the mass of benzenesulfonamide.[1] |
| Solvent | N-methylpyrrolidone (preferred) | Other suitable solvents include toluene, xylene, dimethyl sulfoxide, and diphenyl ether.[1] |
| Reaction Temperature | 150 °C (Reflux) | Maintained until the disappearance of the starting material.[1] |
| Reaction Time | Varies (dependent on scale) | Monitored via HPLC. |
| Product Yield | > 95.5% | This method provides a high conversion rate.[1] |
| Product Purity | > 98% | High purity is achieved through this process.[1] |
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the industrial synthesis process.
Conclusion
The described method for synthesizing this compound offers significant advantages for industrial-scale production. The use of inexpensive and readily available raw materials, combined with a highly efficient catalytic system, results in a process that is both economical and high-yielding.[1] The mild reaction conditions and straightforward product isolation contribute to a process that is not only robust and scalable but also aligns with the principles of green chemistry by reducing industrial waste.[1] This protocol provides a reliable and practical solution for researchers, scientists, and drug development professionals seeking to produce this compound on a large scale.
References
Application Notes and Protocols: N-tert-butylbenzenesulfonamide Functionalization of Unactivated C(sp³)-H Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct functionalization of unactivated C(sp³)-H bonds is a paramount challenge in modern organic synthesis, offering a powerful strategy for the late-stage modification of complex molecules. This approach avoids the need for pre-functionalized substrates, thus streamlining synthetic routes and enabling rapid access to novel analogs of bioactive compounds. Among the various methodologies, transition-metal-catalyzed C-H amination has emerged as a robust tool for the introduction of nitrogen-containing functionalities. This document provides detailed application notes and protocols for the functionalization of unactivated C(sp³)-H bonds using N-tert-butylbenzenesulfonamide, with a focus on rhodium-catalyzed systems. These reactions are valuable for the synthesis of amines and their derivatives, which are ubiquitous in pharmaceuticals and agrochemicals.
Data Presentation: Rhodium-Catalyzed C(sp³)-H Amination
The following table summarizes representative quantitative data for rhodium-catalyzed C(sp³)-H amination reactions. While specific examples using this compound are limited in the literature, the data presented here for analogous sulfonamides and related nitrogen sources provide a strong predictive framework for reaction outcomes and optimization.
| Entry | Substrate | Nitrogen Source | Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Adamantane | 2,2,2-trichloroethyl sulfamate | Rh₂(esp)₂ (1) | PhI(OPiv)₂ | Benzene | 25 | 12 | Adamantyl-1-amine derivative | 95 | [1] |
| 2 | Cyclohexane | N-tosyloxycarbamate | Rh₂(OAc)₄ (2) | - | Dichloromethane | 40 | 1 | N-Cyclohexyl-O-p-toluenesulfonyl carbamate | 85 | |
| 3 | Ethylbenzene | p-Toluenesulfonamide | [Cp*RhCl₂]₂ (2.5) | AgNTf₂ (20), ⁱPrCOOAg (20) | DCE | 100 | 20 | N-(1-phenylethyl)tosylamide | 78 | |
| 4 | Indane | 2,2,2-trichloroethyl sulfamate | Rh₂(esp)₂ (0.5) | PhI(OAc)₂ | Dichloromethane | 25 | - | 1-Indanylamine derivative | 94 | [1] |
| 5 | Toluene | p-Bromobenzenesulfonyl azide | [Rh(II)-catalyst] | - | Toluene | 80 | - | N-benzyl-4-bromobenzenesulfonamide | 80 |
Experimental Protocols
This section provides a detailed, representative protocol for the intermolecular amination of an unactivated C(sp³)-H bond using a rhodium catalyst and a sulfonamide derivative as the nitrogen source. This protocol is a composite based on established procedures for similar transformations.
General Protocol for Rhodium-Catalyzed Intermolecular C(sp³)-H Amination:
Materials:
-
Substrate (e.g., adamantane, cyclohexane) (1.0 equiv)
-
This compound (1.2 equiv)
-
Dirhodium(II) catalyst (e.g., Rh₂(esp)₂, Rh₂(OAc)₄) (1-5 mol%)
-
Oxidant (e.g., PhI(OAc)₂, PhI(OPiv)₂) (1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane, benzene, 1,2-dichloroethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.01 mmol, 1 mol%), the substrate (1.0 mmol, 1.0 equiv), and this compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane, 5 mL) via syringe under an inert atmosphere.
-
Initiation: Add the oxidant (e.g., PhI(OAc)₂, 1.5 mmol, 1.5 equiv) to the reaction mixture in one portion or in portions over a set period, depending on the reactivity of the substrate.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aminated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualization
Catalytic Cycle of Rhodium-Catalyzed C-H Amination
The following diagram illustrates the generally accepted mechanism for rhodium-catalyzed C-H amination, which proceeds through a rhodium-nitrene intermediate.
Caption: Catalytic cycle for rhodium-catalyzed C(sp³)-H amination.
References
One-Pot Synthesis Protocols Involving N-tert-butylbenzenesulfonamide: Application Notes for Streamlined Drug Discovery
For Immediate Release
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of medicinal chemistry and drug development, the efficient synthesis of novel molecular entities is paramount. One-pot reactions, where multiple sequential transformations are carried out in a single reaction vessel, offer significant advantages by minimizing purification steps, reducing solvent waste, and improving overall time and resource efficiency. N-tert-butylbenzenesulfonamide is a valuable building block in organic synthesis, serving as a precursor to a variety of biologically active compounds. This application note details a robust one-pot protocol for the synthesis of N-substituted sulfonamides from this compound, an aldehyde, and a reducing agent. This streamlined approach provides a versatile platform for the rapid generation of compound libraries for screening and lead optimization.
Principle of the Method
The described one-pot protocol is a reductive amination procedure that proceeds in two sequential steps within the same reaction flask. The first step involves the condensation of this compound with an aldehyde to form an intermediate N-sulfonyl imine. This reaction is typically facilitated by the azeotropic removal of water. In the second step, the crude imine is reduced in situ using a mild reducing agent, such as sodium borohydride, to yield the final N-substituted sulfonamide product. The overall transformation is a highly efficient method for C-N bond formation.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-benzyl-N-tert-butylbenzenesulfonamide
This protocol describes the one-pot synthesis of N-benzyl-N-tert-butylbenzenesulfonamide from this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Toluene
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
Procedure:
-
Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq) and toluene.
-
Add benzaldehyde (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and allow it to stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting sulfonamide. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
-
In Situ Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add methanol to the flask.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis confirms the disappearance of the intermediate imine.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-benzyl-N-tert-butylbenzenesulfonamide.
-
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of various N-substituted sulfonamides using the described protocol.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | N-benzyl-N-tert-butylbenzenesulfonamide | 85 |
| 2 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-N-tert-butylbenzenesulfonamide | 82 |
| 3 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-N-tert-butylbenzenesulfonamide | 88 |
| 4 | Cinnamaldehyde | N-(cinnamyl)-N-tert-butylbenzenesulfonamide | 75 |
| 5 | Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-N-tert-butylbenzenesulfonamide | 78 |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow.
Reaction Pathway
Caption: Reaction pathway for the one-pot synthesis.
Troubleshooting & Optimization
Technical Support Center: N-tert-butylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-tert-butylbenzenesulfonamide, a reaction known for its susceptibility to low yields due to steric hindrance.
Troubleshooting Guide
Low yields in the synthesis of this compound can be attributed to several factors, from reaction conditions to the purity of starting materials. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reaction is slow or does not proceed to completion.
| Possible Cause | Suggested Solution |
| Steric Hindrance: The bulky tert-butyl group on the amine hinders its nucleophilic attack on the sulfonyl chloride.[1] | - Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. A reflux temperature of 150°C has been reported in some high-yield syntheses.[2] - Prolong Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and allow it to proceed for an extended period until the starting material is consumed. - Use a Catalyst: Catalysts like hafnium tetrachloride or zirconium tetrachloride have been shown to improve reaction efficiency.[2] |
| Suboptimal Solvent: The choice of solvent can significantly impact reaction rate and solubility of reactants. | - Solvent Screening: Experiment with different solvents. Aprotic polar solvents like N-methylpyrrolidone (NMP), DMSO, or DMF can be effective.[2][3] Toluene and xylene are also viable options.[2] |
| Inadequate Base: An appropriate base is crucial to neutralize the HCl byproduct of the reaction between benzenesulfonyl chloride and tert-butylamine. | - Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine to prevent side reactions. An excess of tert-butylamine can also act as the base. - Aqueous Alkali: In some cases, aqueous sodium hydroxide can be used effectively, especially with less sterically hindered amines, leading to high yields.[4][5][6] |
Issue 2: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Di-sulfonylation of the Amine: This is less common with the sterically hindered tert-butylamine but can occur under harsh conditions. | - Control Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride to favor the formation of the desired monosulfonamide. |
| Side reactions with the solvent: Some solvents may not be inert under the reaction conditions. | - Choose an Inert Solvent: Refer to the solvent screening suggestions in Issue 1. |
Issue 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials: Co-elution or co-crystallization with the product. | - Optimize Reaction: Ensure the reaction goes to completion to minimize unreacted starting materials. - Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Washing with a dilute acid solution can remove excess amine, while a wash with a dilute base solution can remove unreacted benzenesulfonyl chloride (as benzenesulfonic acid). |
| Similar Polarity of Product and Impurities: Makes separation by chromatography challenging. | - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Column Chromatography: If recrystallization is not feasible, careful optimization of the solvent system for column chromatography is necessary. A gradient elution might be required. - Conversion to a Salt: In some cases, converting the product to a salt, washing away impurities, and then neutralizing to recover the pure product can be an effective strategy.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common method is the reaction of benzenesulfonyl chloride with tert-butylamine, often in the presence of a base. An alternative high-yield method involves the reaction of benzenesulfonamide with a tert-butyl source like tert-butyl acrylate, tert-butyl propionate, or tert-butyl alcohol, catalyzed by hafnium tetrachloride or zirconium tetrachloride.[2]
Q2: Why is the reaction between benzenesulfonyl chloride and tert-butylamine often low-yielding?
A2: The primary reason for low yields is the significant steric hindrance posed by the bulky tert-butyl group on the tert-butylamine.[1] This steric bulk impedes the approach of the amine's nucleophilic nitrogen atom to the electrophilic sulfur atom of the benzenesulfonyl chloride, thus slowing down the reaction and often leading to incomplete conversion.[1][2]
Q3: What role does the base play in the reaction between benzenesulfonyl chloride and tert-butylamine?
A3: The reaction produces hydrochloric acid (HCl) as a byproduct. The base is essential to neutralize this HCl. If not neutralized, the HCl will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. Common bases include an excess of the amine itself, or a non-nucleophilic tertiary amine like triethylamine.
Q4: Can I use aqueous conditions for this synthesis?
A4: While benzenesulfonyl chloride is susceptible to hydrolysis, reactions of sulfonyl chlorides with primary and secondary amines have been successfully carried out in aqueous media, sometimes with unexpectedly high conversions, even at high pH.[4][5][6] For preparative reactions with some amines, using a slight excess of benzenesulfonyl chloride in 1 M NaOH has resulted in high yields.[4][5] However, the high steric hindrance of tert-butylamine might make this approach less efficient than for other primary amines.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (benzenesulfonyl chloride and tert-butylamine) and the appearance of the product spot. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring, with one patented method specifying a mobile phase of methanol-water (70:30) and a detection wavelength of 254 nm.[2]
Quantitative Data Summary
The following table summarizes reaction conditions and yields from a patented high-yield synthesis method.
| Reactants | Catalyst (3% of benzenesulfonamide mass) | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Benzenesulfonamide, tert-butyl acrylate | Hafnium tetrachloride | N-methylpyrrolidone | 150 | > 95.5 | > 98 | [2] |
| Benzenesulfonamide, tert-butyl propionate | Zirconium tetrachloride | N-methylpyrrolidone | 150 | > 95.5 | > 98 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from Benzenesulfonamide (Adapted from CN107459471B)
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add benzenesulfonamide, a tert-butyl source (e.g., tert-butyl acrylate), a catalyst (hafnium tetrachloride or zirconium tetrachloride, 3% by mass of the benzenesulfonamide), and N-methylpyrrolidone as the solvent.[2]
-
Reaction: Stir the mixture and heat to reflux at 150°C.[2]
-
Monitoring: Monitor the reaction for the disappearance of the benzenesulfonamide starting material using HPLC (Mobile phase: Methanol:Water 70:30, Detection wavelength: 254 nm).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Filter out any insoluble substances. Remove the solvent under reduced pressure (decompression and desolventization) to obtain the this compound product.[2]
Protocol 2: General Procedure for Reaction of Benzenesulfonyl Chloride with tert-Butylamine
-
Reaction Setup: To a solution of tert-butylamine (2.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (nitrogen or argon), cool the mixture in an ice-water bath.
-
Addition of Reagent: Slowly add a solution of benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance with N-tert-butylbenzenesulfonamide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for utilizing N-tert-butylbenzenesulfonamide to overcome steric hindrance in organic synthesis, primarily through its application as a powerful directing group in Directed ortho-Metalation (DoM).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in overcoming steric hindrance?
A1: The primary application is its use as a robust Directed Metalation Group (DMG) in ortho-lithiation reactions. The sulfonamide moiety is a strong Lewis basic site that coordinates with organolithium bases (like n-BuLi or s-BuLi), directing the deprotonation to the adjacent ortho-position on the aromatic ring. This allows for the regioselective introduction of electrophiles at a sterically congested position that would be difficult to access through traditional electrophilic aromatic substitution methods.
Q2: Why is the tert-butyl group important in this context?
A2: The bulky tert-butyl group serves two main purposes. First, it provides steric protection to the sulfonamide nitrogen, preventing undesired side reactions such as nucleophilic attack by the organolithium reagent on the sulfur atom. Second, its steric bulk can influence the conformation of the molecule, further enhancing the regioselectivity of the ortho-deprotonation.
Q3: My ortho-lithiation reaction with this compound is failing or giving low yields. What are the common causes?
A3: Failure or low yields in these reactions often stem from several critical factors:
-
Inactive Organolithium Reagent: n-BuLi and s-BuLi are highly reactive and sensitive to moisture and air. Ensure your reagent is fresh and properly titrated to determine its exact molarity.
-
Inadequate Anhydrous Conditions: Even trace amounts of water will quench the organolithium reagent. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent.
-
Poor Substrate Solubility: The starting material may not be fully soluble in the reaction solvent at low temperatures (e.g., -78 °C), leading to incomplete deprotonation.
-
Incorrect Temperature Control: The formation of the lithiated intermediate is typically performed at low temperatures (-78 °C) to prevent side reactions. However, for some substrates, a slightly higher temperature may be needed to ensure solubility and complete reaction.
-
Insufficient Reaction Time: Deprotonation may be slow depending on the substrate and conditions. Allow for adequate time for the lithiation to complete before adding the electrophile.
Q4: How can I remove the this compound group after the reaction?
A4: The benzenesulfonamide group is generally stable but can be removed under specific reductive or acidic conditions. Reductive cleavage using dissolving metal reductions (e.g., sodium in liquid ammonia) is a classic method. More modern approaches may involve transition-metal-catalyzed C-N bond cleavage. For the related N-cumylsulfonamides, mild deprotection with trifluoroacetic acid (TFA) has been reported, suggesting that acidic hydrolysis could be a viable strategy.[1]
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired ortho-Substituted Product
| Possible Cause | Troubleshooting Action |
| Degraded Organolithium Reagent | Use a fresh bottle of n-BuLi or s-BuLi. Titrate the reagent immediately before use to determine the active concentration. |
| Presence of Moisture or Oxygen | Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Use freshly distilled, anhydrous solvents. Purge the reaction vessel thoroughly with inert gas. |
| Low Solubility of Starting Material | If the starting material precipitates at -78 °C, try a different anhydrous solvent system (e.g., THF/hexane mixtures) or consider running the reaction at a slightly higher temperature (e.g., -40 °C), though this may increase the risk of side reactions. |
| Incorrect Stoichiometry | Ensure at least 2.2 equivalents of the organolithium base are used, as one equivalent will be consumed by the deprotonation of the sulfonamide N-H proton. |
| Insufficient Lithiation Time | Increase the stirring time after the addition of the organolithium reagent (e.g., from 1 hour to 2-3 hours) before quenching with the electrophile. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Action |
| Reaction Temperature Too High | Maintain a strict low temperature (-78 °C) during the addition of the organolithium reagent and before the addition of the electrophile to prevent premature decomposition or side reactions of the lithiated intermediate. |
| Benzylic or Remote Lithiation | If the substrate has other acidic protons (e.g., benzylic positions), consider using a different base/solvent system. The use of additives like TMEDA can sometimes alter the regioselectivity. |
| Reaction with Solvent | At temperatures above -20 °C, n-BuLi can react with THF. If higher temperatures are necessary, consider switching to a non-ethereal solvent like hexane, and use an additive such as TMEDA to promote deaggregation and reactivity of the organolithium reagent. |
| Electrophile Degradation | Ensure the electrophile is pure and added as a solution in the reaction solvent to ensure rapid and homogenous mixing at low temperatures. |
Data Presentation
The following table summarizes representative yields for the Directed ortho-Metalation of N-cumyl arylsulfonamides, which serve as a close proxy for the reactivity of this compound, followed by quenching with various electrophiles.
| Entry | Electrophile (E+) | Product (E) | Yield (%) |
| 1 | MeOD | D | >95 |
| 2 | MeI | Me | 88 |
| 3 | I₂ | I | 95 |
| 4 | (MeS)₂ | SMe | 85 |
| 5 | ClCONEt₂ | CONEt₂ | 85 |
| 6 | PhCHO | CH(OH)Ph | 84 |
| 7 | Me₂CO | C(OH)Me₂ | 88 |
Data adapted from studies on the closely related N-cumyl directing group, which exhibits similar electronic and steric properties.[1]
Experimental Protocols
General Protocol for Directed ortho-Metalation of this compound
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (2.2 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq), freshly distilled
-
Electrophile (e.g., Iodomethane, 1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere of argon, add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Addition of TMEDA: Add freshly distilled TMEDA (2.2 eq) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (2.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile (e.g., Iodomethane, 1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
References
Technical Support Center: Optimizing N-tert-butylbenzenesulfonamide Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing catalyst loading and reaction conditions for the synthesis of N-tert-butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the reaction of benzenesulfonyl chloride with tert-butylamine. This nucleophilic substitution reaction is typically mediated by a base to neutralize the hydrochloric acid byproduct.
Q2: What is the role of the catalyst in this reaction?
A2: In this context, the "catalyst" is often a tertiary amine base, such as triethylamine or pyridine. Its primary role is to act as an HCl scavenger. By neutralizing the acid produced, it prevents the protonation of the tert-butylamine reactant, ensuring the amine remains a free nucleophile to drive the reaction to completion.
Q3: Why is optimizing catalyst (base) loading important?
A3: Optimal catalyst loading is crucial for maximizing yield, minimizing reaction time, and preventing side reactions. Insufficient base can lead to a stalled or incomplete reaction due to the protonation of the starting amine.[1] Conversely, excessive amounts of a nucleophilic base can sometimes lead to unwanted side products and complicate purification.
Q4: What are common challenges encountered in this synthesis?
A4: Key challenges include the steric hindrance of the tert-butyl group, which can slow the reaction rate, and the potential for side reactions if reaction conditions are not properly controlled.[2][3] Low conversion rates and difficulties in product purification are also frequently reported issues.[1]
Q5: Are there alternative catalysts besides tertiary amine bases?
A5: Yes, other catalytic systems can be employed. For instance, some patented methods describe the use of Lewis acids like hafnium tetrachloride or zirconium tetrachloride when reacting benzenesulfonamide with sources of a tert-butyl group, such as tert-butyl acrylate.[2] However, for the direct reaction of benzenesulfonyl chloride and tert-butylamine, a non-nucleophilic base is the most straightforward and common choice.
Troubleshooting Guide
Problem: Low or no conversion of starting materials.
-
Possible Cause 1: Inactive Reagents.
-
Solution: Benzenesulfonyl chloride is sensitive to moisture. Ensure it is fresh or has been stored properly. Verify the purity and concentration of tert-butylamine.
-
-
Possible Cause 2: Insufficient Base (Catalyst).
-
Solution: The stoichiometry of the base is critical. At least one equivalent of base is required to neutralize the HCl produced. For sterically hindered amines, using a slight excess (1.1-1.2 equivalents) of the base can improve reaction rates.
-
-
Possible Cause 3: Suboptimal Temperature.
-
Solution: While the reaction can often proceed at room temperature, gentle heating (e.g., 40-60 °C) may be necessary to overcome the activation energy, especially given the steric bulk of tert-butylamine.[4] Monitor the reaction for potential side product formation at higher temperatures.
-
Problem: Significant formation of a white precipitate that is not the product.
-
Possible Cause: Triethylamine Hydrochloride Salt.
-
Solution: This is expected. The precipitate is the hydrochloride salt of your base (e.g., triethylammonium chloride). It indicates the reaction is proceeding. This salt is typically removed during the aqueous workup.
-
Problem: Product yield is low despite complete consumption of starting material.
-
Possible Cause 1: Loss During Workup.
-
Solution: this compound has moderate polarity. Ensure the correct organic solvent (e.g., ethyl acetate, dichloromethane) is used for extraction to ensure complete recovery from the aqueous layer. Perform multiple extractions (e.g., 3x) to maximize recovery.
-
-
Possible Cause 2: Side Reactions.
-
Solution: The primary side reaction is the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid if excess water is present. Ensure all glassware and solvents are dry.
-
Data Presentation
Table 1: Effect of Base (Triethylamine, TEA) Loading on Reaction Yield
| Entry | Benzenesulfonyl Chloride (equiv) | tert-Butylamine (equiv) | TEA (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 0.8 | 25 | 12 | 35 |
| 2 | 1.0 | 1.1 | 1.0 | 25 | 12 | 75 |
| 3 | 1.0 | 1.1 | 1.2 | 25 | 8 | 92 |
| 4 | 1.0 | 1.1 | 1.5 | 25 | 8 | 93 |
| 5 | 1.0 | 1.1 | 1.2 | 50 | 3 | 95 |
Note: Data are representative examples compiled for illustrative purposes based on general principles of sulfonamide synthesis.
Experimental Protocols
Protocol: Synthesis of this compound
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, 2-3 mL per mmol of the limiting reagent).
-
Reaction Initiation: Cool the flask in an ice-water bath (0 °C).
-
Addition of Electrophile: Dissolve benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the benzenesulfonyl chloride spot disappears.
-
Workup - Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Carefully pour the mixture into a separatory funnel containing a mild aqueous acid (e.g., 1M HCl) to wash out excess triethylamine and its salt.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting logic for low yields.
References
Technical Support Center: C-H Functionalization of N-tert-butylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the C-H functionalization of N-tert-butylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the C-H functionalization of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium or rhodium catalyst may be degraded or poisoned. | - Use a fresh batch of catalyst.- Ensure inert atmosphere conditions (e.g., use of a glovebox or Schlenk line) to prevent catalyst oxidation.- Purify all reagents and solvents to remove potential catalyst poisons. |
| 2. Inefficient Directing Group Coordination: The sulfonamide directing group may not be effectively coordinating to the metal center. | - Screen different solvents to enhance coordination.- Optimize the reaction temperature; higher temperatures can sometimes overcome activation barriers. | |
| 3. Incorrect Ligand: The ligand used may not be optimal for the specific transformation. | - Screen a variety of phosphine or other relevant ligands to identify one that promotes the desired reactivity. | |
| Formation of Significant Side Products | 1. Homocoupling of Aryl Halide: In arylation reactions, the aryl halide can couple with itself to form a biaryl byproduct.[1][2][3][4] | - Use a lower concentration of the aryl halide.- Adjust the stoichiometry of the reagents.- Optimize the catalyst and ligand system. |
| 2. Over-arylation/alkylation: The desired product undergoes a second functionalization reaction. | - Reduce the reaction time.- Use a stoichiometric amount of the coupling partner.- Lower the reaction temperature. | |
| 3. Hydrolysis of Sulfonamide: The this compound starting material or product may hydrolyze under the reaction conditions.[5] | - Ensure anhydrous reaction conditions.- Use a non-protic solvent.- If acidic or basic additives are used, screen for less harsh alternatives. | |
| 4. De-tert-butylation: Loss of the tert-butyl group from the sulfonamide.[6] | - Avoid strongly acidic conditions or high temperatures for prolonged periods.- If de-tert-butylation is consistently observed, consider a more stable protecting group if the tert-butyl group is not essential for the final product. | |
| Poor Regioselectivity | 1. Steric Hindrance: Steric bulk on the substrate or coupling partner may favor functionalization at an undesired position. | - Modify the substrate to reduce steric hindrance near the target C-H bond.- Use a less bulky coupling partner if possible. |
| 2. Electronic Effects: The electronic properties of the substrate may favor functionalization at a different position. | - Modify the directing group to alter the electronic landscape of the arene. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the palladium-catalyzed ortho-arylation of this compound?
A1: The most frequently observed side reactions include the homocoupling of the aryl halide coupling partner to form a biaryl species, and over-arylation of the desired product to yield a di-arylated benzenesulfonamide.[1][2][3][4] Depending on the reaction conditions, hydrolysis of the sulfonamide can also occur.[5]
Q2: How can I minimize the formation of the homocoupled biaryl byproduct?
A2: To reduce homocoupling, you can try several strategies. Lowering the concentration of the aryl halide can be effective. Additionally, careful optimization of the palladium catalyst, ligand, and reaction temperature can favor the desired cross-coupling pathway over homocoupling.
Q3: Is the tert-butyl group on the sulfonamide stable under typical C-H activation conditions?
A3: The tert-butyl group is generally stable under many C-H activation conditions. However, prolonged exposure to high temperatures or strongly acidic media can lead to de-tert-butylation as a side reaction.[6] If this becomes a significant issue, screening for milder reaction conditions is recommended.
Q4: I am observing a mixture of mono- and di-functionalized products. How can I improve the selectivity for the mono-functionalized product?
A4: To favor mono-functionalization, you should carefully control the stoichiometry of your reagents, typically using the limiting reagent for the coupling partner you are introducing. Reducing the reaction time and lowering the temperature can also help prevent the second functionalization event.
Q5: Can I achieve meta-C-H functionalization on this compound?
A5: While ortho-functionalization is more common due to the directing effect of the sulfonamide group, meta-functionalization can be achieved using specialized directing groups or catalytic systems designed to operate at the meta position.[7][8][9]
Experimental Protocols
General Protocol for Palladium-Catalyzed Ortho-Arylation
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed, anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Competing Reaction Pathways in C-H Arylation
Caption: Main and competing reaction pathways.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Palladium-catalyzed homocoupling of aryl halides in the presence of fluoride | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of N-tert-butylbenzenesulfonamide Deprotection: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting the removal of the N-tert-butylbenzenesulfonamide protecting group. Here, we delve into the intricacies of this robust protecting group, offering practical solutions to common challenges encountered in the laboratory.
The this compound group, while valued for its stability, can present significant hurdles during its removal. This guide is structured to provide direct, experience-driven answers to the issues you are most likely to face.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound group so difficult to remove?
A1: The stability of the this compound group stems from the strong electron-withdrawing nature of the benzenesulfonyl moiety, which deactivates the nitrogen lone pair, making protonation or nucleophilic attack more challenging. Additionally, the steric bulk of the tert-butyl group can hinder access to the nitrogen or sulfur center, further contributing to its robustness.
Q2: What are the primary mechanisms for the deprotection of this compound?
A2: The two main strategies for cleaving the this compound group are acidic hydrolysis and reductive cleavage.
-
Acidic Hydrolysis: This method typically requires strong acids to protonate the sulfonamide, followed by cleavage of the N-S bond or the N-C bond of the tert-butyl group. The latter proceeds through the formation of a stable tert-butyl cation.
-
Reductive Cleavage: This approach utilizes reducing agents to break the sulfonamide bond. The specific conditions can vary depending on the chosen reagent.
Q3: Is the this compound group orthogonal to other common protecting groups?
A3: The this compound group exhibits a high degree of orthogonality with many common protecting groups. Its stability under a range of conditions makes it a valuable tool in multi-step synthesis. However, its removal often requires harsh conditions that may not be compatible with sensitive functional groups.
| Protecting Group | Cleavage Condition | Stability of this compound |
| Boc | Strong Acid (e.g., TFA) | Potentially Labile |
| Fmoc | Base (e.g., Piperidine) | Stable |
| Cbz | Hydrogenolysis | Stable |
| Benzyl Ethers | Hydrogenolysis | Stable |
| Silyl Ethers (e.g., TBS) | Fluoride Source (e.g., TBAF) | Stable |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the deprotection of this compound and provides actionable troubleshooting steps.
Issue 1: Incomplete or No Deprotection
Question: My deprotection reaction is sluggish or fails to go to completion, even after extended reaction times. What should I do?
Answer: Incomplete deprotection is a common frustration. Here are several factors to consider and troubleshoot:
-
Insufficient Acid Strength or Concentration: The this compound group is highly resistant to acid.
-
Solution: If using trifluoroacetic acid (TFA), consider increasing the concentration or using it as the neat solvent. For particularly stubborn substrates, a stronger acid like triflic acid (TfOH) may be necessary.
-
-
Low Reaction Temperature: Many deprotection reactions are performed at room temperature out of caution.
-
Solution: Gradually and carefully increasing the reaction temperature can significantly accelerate the rate of cleavage. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
-
Steric Hindrance: The substrate's structure around the sulfonamide can impede reagent access.
-
Solution: If acidic methods are failing, consider switching to a reductive cleavage approach, which may be less sensitive to steric bulk.
-
Issue 2: Formation of Unidentified Side Products
Question: My reaction mixture shows multiple spots on TLC, and my final product is impure. What are the likely side reactions, and how can I prevent them?
Answer: The formation of side products is often linked to the generation of a reactive tert-butyl cation intermediate during acidic deprotection.
-
Cause: Alkylation of Nucleophiles: The tert-butyl cation is a potent electrophile and can alkylate any nucleophilic functional groups present in your molecule or solvent.
-
Prevention: Use of Scavengers. The addition of a scavenger to the reaction mixture is crucial. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.
-
| Scavenger | Target of Alkylation |
| Anisole or Thioanisole | Aromatic rings, thioethers |
| Triisopropylsilane (TIS) | General purpose carbocation scavenger |
| Water | Can act as a scavenger, but may affect reaction kinetics |
-
Workflow for Troubleshooting Side Reactions:
Caption: Troubleshooting workflow for side product formation.
Detailed Experimental Protocols
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a general starting point and may require optimization based on the specific substrate.
-
Dissolve the Substrate: Dissolve the this compound-protected compound (1 equivalent) in dichloromethane (DCM) or a suitable solvent.
-
Add Scavenger: Add a scavenger, such as anisole or triisopropylsilane (3-5 equivalents).
-
Add TFA: Add trifluoroacetic acid (TFA) to the reaction mixture. A common starting point is a 1:1 mixture of TFA and DCM. For more resistant substrates, neat TFA may be used.
-
Monitor the Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The deprotected amine will have a lower Rf value on a silica gel TLC plate.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.
-
Purification: The crude product can be purified by an appropriate method, such as column chromatography or recrystallization. Often, the product is obtained as a TFA salt, which may require neutralization.
Protocol 2: Reductive Cleavage (Conceptual)
While specific literature protocols for the reductive cleavage of this compound are scarce, methods used for other sulfonamides can be adapted. A common method involves dissolving metal reductions.
Caution: These reactions can be hazardous and should be performed with appropriate safety precautions.
-
Set up the Reaction: In a flask equipped with a condenser and under an inert atmosphere, add the this compound-protected compound and a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add Reducing Agent: Add a reducing agent such as magnesium turnings and ammonium chloride, or sodium amalgam.
-
Monitor the Reaction: Heat the reaction to reflux and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, carefully quench the reaction, filter off any solids, and extract the product.
-
Purification: Purify the crude product using standard techniques.
Deprotection Decision Tree
Caption: Decision tree for selecting a deprotection strategy.
Technical Support Center: Purification of Crude N-tert-butylbenzenesulfonamide by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-tert-butylbenzenesulfonamide using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound on a laboratory scale.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), n-Hexane (Hex), Dichloromethane (DCM), Methanol (MeOH)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Mobile Phase Selection:
-
The selection of an appropriate mobile phase is critical for successful separation.[1] A common solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexane.[2][3]
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The target is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[2][4] A good starting point for TLC analysis is 20% ethyl acetate in hexane. Adjust the polarity by increasing or decreasing the ethyl acetate concentration to achieve the target Rf value.
3. Column Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[2]
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.[5] Using a pipette, carefully apply the sample solution to the top of the silica gel bed.[5]
-
Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.[5]
5. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound. For example, start with 5% EtOAc in hexane and gradually increase to 20% or 30% EtOAc in hexane.
-
Collect fractions in separate tubes and monitor the elution process by TLC to identify the fractions containing the pure product.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Assess the purity of the final product using an appropriate analytical technique, such as HPLC or NMR. A purity of >98% is achievable.[6]
Data Presentation
Table 1: Typical Parameters for this compound Purification
| Parameter | Typical Value | Notes |
| Crude Purity | 85-95% | Purity can vary depending on the synthesis route and work-up procedure. |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard silica gel is suitable for this purification. |
| Mobile Phase | Ethyl Acetate/Hexane | The ratio is optimized using TLC to achieve an Rf of ~0.2-0.3. |
| Elution Mode | Isocratic or Gradient | Gradient elution may be necessary to separate closely eluting impurities. |
| Final Purity | >98% | As determined by HPLC analysis.[6] |
| Yield | >95.5% | Based on the amount of pure product recovered from the crude material.[6] |
Troubleshooting Guide & FAQs
Q1: My this compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate.
A1: This indicates that your compound is very polar and requires a more polar mobile phase. You can try the following:
-
Add a more polar solvent: A common strategy for eluting highly polar compounds is to add a small percentage of methanol to the mobile phase.[3] Start with a mobile phase of 5% methanol in dichloromethane and adjust the ratio as needed.
-
Consider reversed-phase chromatography: If your compound remains immobile in highly polar normal-phase systems, reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, may be a more suitable purification method.
Q2: The separation between my product and an impurity is very poor, even though they have different Rf values on the TLC plate.
A2: Several factors can contribute to poor separation on the column:
-
Improper column packing: Air bubbles or channels in the silica gel can lead to band broadening and poor separation. Ensure the column is packed uniformly.
-
Overloading the column: Loading too much crude material onto the column can exceed its separation capacity. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Sample dissolution solvent: If the sample is dissolved in a solvent that is too strong (too polar), it can cause the sample to spread out in a wide band at the top of the column, leading to poor separation. Use the least polar solvent possible to dissolve the sample.[5]
Q3: My product appears to be degrading on the silica gel column.
A3: this compound contains a sulfonamide group which can be sensitive to the acidic nature of silica gel.
-
Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[4]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral alumina.[7]
Q4: I see multiple spots on the TLC of my final product. What are the likely impurities?
A4: Impurities can originate from the starting materials or be by-products of the synthesis.
-
Unreacted starting materials: Benzenesulfonamide is a common starting material and is more polar than the product.
-
By-products: Dimerization or other side reactions can occur during synthesis, leading to impurities that may have similar polarities to the product.[8] A careful analysis of the reaction mechanism can help in identifying potential by-products.
Q5: How can I improve the yield of my purification?
A5: To maximize the yield:
-
Optimize fraction collection: Monitor the elution closely with TLC to avoid mixing pure fractions with those containing impurities.
-
Thorough extraction from crude material: Ensure all the crude product is loaded onto the column.
-
Efficient solvent removal: Use a rotary evaporator under appropriate conditions to avoid loss of the product.
Visualizations
References
- 1. waters.com [waters.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. jocpr.com [jocpr.com]
Managing temperature control in N-tert-butylbenzenesulfonamide reflux reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control in N-tert-butylbenzenesulfonamide reflux reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reflux temperature for the synthesis of this compound?
A1: The recommended heating reflux reaction temperature for the synthesis of this compound is 150 °C.[1] This temperature has been shown to produce high yields (over 95.5%) and high purity (over 98%).[1]
Q2: What are the consequences of the reaction temperature being too low?
A2: If the reaction temperature is significantly below the optimal 150 °C, the reaction may be incomplete or proceed very slowly.[2] In some cases, a temperature near refluxing toluene (around 110 °C) was found to be necessary for the alkylation of sulfonamides to proceed at all, with lower temperatures resulting in unreacted starting materials.[2]
Q3: What happens if the reaction temperature is too high?
A3: Exceeding the optimal reaction temperature can lead to the formation of byproducts and degradation of the desired product, which will reduce the overall yield and purity. While specific high-temperature byproducts for this exact reaction are not extensively documented in the provided search results, thermal degradation of sulfonamides, in general, can occur at elevated temperatures.[3][4]
Q4: How can I monitor the reaction progress?
A4: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the raw material, benzenesulfonamide, is no longer detected.[1] A typical HPLC condition involves a mobile phase of methanol-water (70:30) with detection at a wavelength of 254 nm.[1]
Q5: What is the role of the solvent in maintaining temperature control?
A5: The solvent's boiling point is a critical factor in a reflux reaction as it dictates the maximum temperature the reaction mixture can reach under atmospheric pressure. For the synthesis of this compound, solvents such as N-methylpyrrolidone (NMP), toluene, xylene, dimethyl sulfoxide (DMSO), and diphenyl ether have been used.[1] NMP is a preferred solvent.[1] The choice of solvent will determine the reflux temperature, so it is crucial to select a solvent with a boiling point that allows the reaction to be maintained at the optimal temperature of 150 °C.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to temperature control during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reaction is slow or incomplete | The reaction temperature is too low. | - Verify the accuracy of your thermometer. - Ensure the heating mantle or oil bath is set to a temperature that maintains the reaction mixture at 150 °C. - Check that the chosen solvent has a boiling point that allows for reflux at 150 °C. |
| Low yield and/or purity of the final product | The reaction temperature was too high, leading to the formation of byproducts. | - Reduce the set temperature on your heating source. - Ensure even heating and stirring to avoid localized hotspots. - Use a temperature controller for more precise temperature management. |
| Difficulty in maintaining a stable reflux | - Fluctuations in the heating source. - Inefficient condensation. | - Use a reliable heating mantle with a temperature controller. - Ensure a steady flow of coolant through the condenser. - Check that the condenser is appropriately sized for the scale of the reaction and the solvent being used. |
| Sudden, uncontrolled increase in temperature (runaway reaction) | The reaction is highly exothermic, and the rate of heat generation exceeds the rate of heat removal. | - Immediate action: Stop the addition of any reagents and increase cooling. - For future reactions, reduce the rate of reagent addition. - Ensure vigorous stirring to improve heat dissipation. - Use a larger reaction vessel to increase the surface area for cooling. |
Quantitative Data
The following table summarizes the yield and purity of this compound obtained under different catalytic conditions at a reaction temperature of 150 °C in N-methylpyrrolidone.
| Catalyst | Catalyst Loading (mol% relative to benzenesulfonamide) | Yield (%) | Purity (%) |
| Hafnium tetrachloride | 3 | 98.9 | 99.1 |
| Hafnium tetrachloride | 6 | 97.5 | 98.8 |
| Zirconium tetrachloride | 8 | 96.5 | 98.5 |
Data sourced from patent CN107459471B.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on the procedures outlined in patent CN107459471B.[1]
Materials:
-
Benzenesulfonamide
-
tert-Butanol
-
Hafnium tetrachloride or Zirconium tetrachloride (catalyst)
-
N-methylpyrrolidone (solvent)
-
Four-neck round-bottom flask
-
Thermometer
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle with temperature controller
Procedure:
-
To a four-neck flask equipped with a thermometer, reflux condenser, and stirrer, add benzenesulfonamide (e.g., 31.81 mmol), tert-butanol (e.g., 47.72 mmol), and the catalyst (e.g., 0.9543 mmol of hafnium tetrachloride).
-
Add the solvent (e.g., 30 mL of N-methylpyrrolidone).
-
Stir the mixture and heat to 150 °C to initiate reflux.
-
Maintain the reaction at 150 °C and monitor the progress by taking aliquots and analyzing them by HPLC. The reaction is complete when benzenesulfonamide is no longer detected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble substances.
-
Remove the solvent from the filtrate under reduced pressure to obtain the this compound product.
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Temperature Deviations in the Reaction.
References
- 1. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-tert-butylbenzenesulfonamide Using Alternative Solvents
Welcome to the technical support center for the synthesis of N-tert-butylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation with alternative solvents.
Frequently Asked Questions (FAQs)
Q1: What are some common alternative solvents for the synthesis of this compound?
A1: Traditional syntheses may employ chlorinated solvents. However, for environmental and safety reasons, several alternative solvents have been successfully utilized. These include N-methylpyrrolidone (NMP), toluene, xylene, dimethyl sulfoxide (DMSO), and diphenyl ether.[1] The choice of solvent can influence reaction conditions, yield, and purity.
Q2: What is the preferred alternative solvent for this synthesis?
A2: N-methylpyrrolidone (NMP) is often cited as a preferred solvent for the synthesis of this compound, with reported yields exceeding 95.5% and purities over 98% when the reaction is conducted at 150°C.[1]
Q3: What catalysts are typically used with these alternative solvents?
A3: Lewis acid catalysts such as hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) have been effectively used in conjunction with solvents like NMP, diphenyl ether, and DMSO.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A common method involves using a mobile phase of methanol and water (e.g., a 70:30 ratio) with UV detection at 254 nm to track the disappearance of the benzenesulfonamide starting material.[1]
Q5: What are the typical workup procedures for this reaction in alternative solvents?
A5: After the reaction is complete, the mixture is typically cooled to room temperature. Any insoluble substances are removed by filtration. The final product, this compound, is then isolated from the filtrate by vacuum desolventization to remove the high-boiling point solvent.[1]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction has gone to completion by monitoring via HPLC for the disappearance of the starting benzenesulfonamide.[1]- If the reaction has stalled, consider increasing the reaction temperature or adding a small amount of additional catalyst. |
| Suboptimal Temperature | - Verify the internal reaction temperature. Different solvents require different optimal temperatures. For example, reactions in NMP may require 150°C, while toluene can be effective at lower temperatures like 60°C.[1][2] |
| Catalyst Inactivity | - Use a fresh, anhydrous catalyst. Lewis acid catalysts like HfCl₄ and ZrCl₄ are sensitive to moisture.- Ensure the catalyst is fully dissolved or adequately dispersed in the reaction mixture. |
| Poor Solubility of Reactants | - Benzenesulfonamide has low solubility in non-polar solvents at lower temperatures. Ensure the reaction temperature is sufficient to dissolve the starting materials. |
Issue 2: Product Purity is Low (Post-Workup)
| Potential Cause | Troubleshooting Step |
| Residual Solvent | - High-boiling point solvents like NMP, DMSO, and diphenyl ether can be difficult to remove completely.[1] Ensure adequate vacuum and heating during the desolventization step. Consider an additional purification step like recrystallization or column chromatography if residual solvent remains. |
| Formation of Byproducts | - The tert-butylation reaction can be prone to elimination side reactions, especially at higher temperatures.[1] Consider optimizing the reaction temperature to minimize byproduct formation.- HPLC analysis of the crude product can help identify the nature of the impurities. |
| Incomplete Removal of Insolubles | - Ensure thorough filtration after cooling the reaction mixture to remove any insoluble catalyst residues or byproducts. |
Issue 3: Difficulty in Removing the Solvent
| Potential Cause | Troubleshooting Step |
| High Boiling Point of Solvent | - Solvents like NMP (202°C), diphenyl ether (259°C), and DMSO (189°C) require high vacuum and elevated temperatures for removal.[1] Utilize a high-performance vacuum pump and ensure the distillation apparatus is well-sealed.- For NMP, which is water-soluble, washing the crude product with water (if the product is insoluble) can be an option before final drying. |
| Azeotrope Formation | - In some cases, the solvent may form an azeotrope with residual reactants or byproducts, making complete removal difficult. Consider a solvent swap by adding a lower-boiling point solvent in which the product is soluble and then removing the mixture under vacuum. |
Quantitative Data Summary
The following table summarizes the reported yields and purities for the synthesis of this compound in various alternative solvents.
| Solvent | Catalyst | Tert-butylating Agent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| N-Methylpyrrolidone (NMP) | Hafnium tetrachloride | tert-Butanol | 150 | >95.5 | >98 | [1] |
| Toluene | Ternary system | Methyl tertiary butyl ether | 60 | 96.3 | 98.2 | [2] |
| Diphenyl ether | Zirconium tetrachloride | tert-Butyl acrylate | 145 | 96.5 | 98.5 | [1] |
| Dimethyl sulfoxide (DMSO) | Hafnium tetrachloride | tert-Butyl propionate | 139 | 96.0 | 98.8 | [1] |
Experimental Protocols
Protocol 1: Synthesis in N-Methylpyrrolidone (NMP) [1]
-
To a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol).
-
Add 30 mL of N-methylpyrrolidone as the solvent.
-
Heat the mixture to 150°C and maintain reflux with stirring.
-
Monitor the reaction by HPLC until the benzenesulfonamide is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble substances.
-
Remove the N-methylpyrrolidone from the filtrate under vacuum to obtain this compound.
Protocol 2: Synthesis in Toluene [2]
-
In a reactor, add 300 mL of toluene.
-
Add methyl tertiary butyl ether (1 mol) and benzenesulfonamide (1.5 mol).
-
Heat the mixture to 60°C.
-
Add the specified ternary catalyst (0.3 g).
-
Stir the reaction at 60°C for 8 hours.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Purify the product by column chromatography to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Minimizing Byproduct Formation in Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sulfonamide synthesis, with a specific focus on minimizing byproduct formation.
Troubleshooting Guides
This section addresses specific issues that may arise during sulfonamide synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide Product
A low yield can be attributed to several factors, from reagent quality to reaction conditions.[1]
Potential Causes & Solutions:
-
Reagent Quality:
-
Sulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[2][3] Always use a fresh bottle or purify the sulfonyl chloride before use.
-
Amine: Ensure the amine is pure and dry. Impurities or absorbed atmospheric CO2 can lead to side reactions.[2]
-
Solvent: Use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[2]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[2]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents) is a good starting point.[2]
-
Temperature: These reactions are often conducted at 0 °C to room temperature. While gentle heating might be necessary for sluggish reactions, excessive heat can promote side reactions.[2][3] A slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature (e.g., 0 °C) can help control the initial exothermic reaction.[3]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents by moisture and oxygen.[2]
-
Issue 2: Presence of Significant Byproducts in the Reaction Mixture
The formation of byproducts is a common challenge. The two most prevalent byproducts are the result of hydrolysis and dimerization.
-
Hydrolysis of Sulfonyl Chloride:
-
Cause: Presence of water in the reaction mixture.
-
Solution: As mentioned above, ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[2]
-
-
Dimerization (Formation of Disulfonamide/Disulfonylated Amine):
-
Cause: This occurs when a primary amine is doubly sulfonated or when the newly formed sulfonamide is deprotonated and reacts with another molecule of sulfonyl chloride. This is more common with highly reactive sulfonyl chlorides and less sterically hindered amines.
-
Solution:
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution. This maintains a low concentration of the sulfonyl chloride, disfavoring the second sulfonylation.[1]
-
Stoichiometry Adjustment: Using a slight excess of the amine can help to ensure the sulfonyl chloride reacts with the primary amine rather than the sulfonamide product.[3]
-
Choice of Base: A bulky, non-nucleophilic base can be less likely to deprotonate the sulfonamide product.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the appropriate base for my sulfonamide synthesis?
The choice of base is critical. It neutralizes the HCl generated during the reaction.[1] Common choices include tertiary amines like triethylamine (TEA) and pyridine. The ideal base should be strong enough to scavenge the acid but not so strong that it promotes side reactions like deprotonation of the sulfonamide product.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Pyridine | 5.25 | Often used as both a base and a solvent. Can sometimes be difficult to remove. |
| Triethylamine (TEA) | 10.75 | A stronger, non-nucleophilic base. More volatile and easier to remove. |
| Diisopropylethylamine (DIPEA) | 10.75 | A sterically hindered, non-nucleophilic base. Useful when dealing with sensitive substrates. |
Q2: What is the best solvent for sulfonamide synthesis?
The solvent must be inert to the reaction conditions and capable of dissolving the reactants.[3] Anhydrous polar aprotic solvents are generally preferred.
| Solvent | Dielectric Constant | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | A common choice, good solubility for many reactants. |
| Tetrahydrofuran (THF) | 7.6 | Another good option, particularly for reactions at lower temperatures. |
| Acetonitrile (MeCN) | 37.5 | More polar, can be useful for less soluble starting materials. |
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product and any byproducts.
Experimental Protocols
General Protocol for Sulfonamide Synthesis:
-
To a solution of the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[4]
Visualizations
Caption: Reaction pathway for sulfonamide synthesis and common byproduct formation.
Caption: A logical workflow for troubleshooting issues in sulfonamide synthesis.
References
This guide provides troubleshooting advice and frequently asked questions for researchers conducting benzyne reactions, with a focus on issues related to common precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable precursor for generating benzyne under mild conditions?
A1: The most versatile and widely used precursor for generating benzyne under mild conditions is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, often referred to as the "Kobayashi precursor".[1] This compound generates benzyne upon treatment with a fluoride source, avoiding the harsh conditions or potentially explosive reagents associated with older methods, such as those using benzenediazonium-2-carboxylate.[2]
Q2: Why is the Kobayashi precursor [2-(trimethylsilyl)phenyl trifluoromethanesulfonate] preferred over other benzyne precursors?
A2: The Kobayashi precursor is favored for several reasons. It allows for benzyne generation under very mild, neutral conditions, typically at room temperature. Calorimetric studies have shown that this method does not pose a significant risk of a runaway reaction, making it much safer for laboratory use compared to historical precursors like benzenediazonium-2-carboxylate, which can be explosive and generate large volumes of gas.[3][4] Its use has enabled a wide range of new chemical reactions and the synthesis of complex substituted aromatic compounds.[1][5]
Q3: What are the main safety considerations when working with silylaryl triflate precursors?
A3: While silyl triflate precursors are considered much safer than older alternatives, standard laboratory safety practices should always be followed.[6] A safety assessment of the Kobayashi protocol indicated a negligible risk of runaway reactions or pressure buildup, even under conditions of uncontrolled benzyne formation.[6][4] This contrasts sharply with methods that produce gaseous byproducts like N₂ and CO₂.[6] However, all reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Q4: How do substituents on the benzyne precursor affect the reaction?
A4: Substituents on the benzyne precursor lead to the formation of an unsymmetrical aryne intermediate.[7] When a nucleophile adds to an unsymmetrical aryne, it can attack either carbon of the triple bond, potentially leading to a mixture of regioisomeric products.[7][8] The outcome is influenced by the electronic nature of the substituent; electron-withdrawing groups tend to direct the nucleophile to add in a way that places the resulting negative charge closer to the substituent, stabilizing the intermediate.[7]
Troubleshooting Guide for Benzyne Reactions
This guide addresses specific problems that may be encountered during benzyne generation and trapping experiments.
Issue 1: Low or No Product Yield
Q: My benzyne trapping reaction is giving a very low yield or no product at all. What are the potential causes and how can I fix it?
A: Low or no yield is a common issue that can stem from several factors related to your reagents and reaction conditions. Systematically check the following points.
1. Quality and Purity of the Benzyne Precursor:
-
Problem: The 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursor may be impure or degraded.
-
Solution: Ensure the precursor is pure. If you synthesized it yourself, confirm its identity and purity using NMR spectroscopy. A reliable, high-yield synthesis starting from phenol involves three steps with a single chromatographic purification and can be performed on a gram scale.[1][9] If the precursor is old, consider synthesizing a fresh batch.
2. Activity of the Fluoride Source:
-
Problem: The fluoride source (e.g., CsF, TBAF) is the initiator, and its activity is critical. Anhydrous conditions are often necessary. Tetrabutylammonium fluoride (TBAF) is notoriously hygroscopic and can contain variable amounts of water, which can inhibit the reaction.
-
Solution:
-
For Cesium Fluoride (CsF): Dry the CsF by heating it under a vacuum before use.
-
For Tetrabutylammonium Fluoride (TBAF): Use a commercially available anhydrous solution or a well-dried solid. Be aware that even with anhydrous TBAF, side reactions can occur.[10] In many cases, CsF provides superior and more consistent yields.[2]
-
3. Choice of Solvent and Reaction Conditions:
-
Problem: The solvent can significantly influence the reaction rate and outcome. The solubility of the fluoride source and the stability of the intermediates are key.
-
Solution: Acetonitrile (MeCN) is often the solvent of choice, especially when using CsF, as this combination has been shown to give excellent yields.[2] If using THF, ensure it is anhydrous. If the reaction is sluggish, gentle heating might be necessary, but this can also promote side reactions.[11] Always start at room temperature as per established mild protocols.[2]
4. Inefficient Trapping:
-
Problem: Benzyne is a highly reactive and short-lived intermediate.[12] If the trapping agent (e.g., a diene for a Diels-Alder reaction) is not reactive enough or is present in too low a concentration, the benzyne will dimerize or polymerize, leading to a complex mixture and low yield of the desired product.[12][13]
-
Solution: Increase the concentration of the trapping agent (use 2-3 equivalents or more). Ensure the trapping agent is stable under the reaction conditions. If the trapping reaction itself is inherently slow, there may be little that can be done other than choosing a more reactive trapping partner.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield benzyne reactions.
Data Summaries
Table 1: Comparison of Common Fluoride Sources
| Fluoride Source | Formula | Common Form | Solubility (in MeCN) | Key Considerations | Typical Yields[2] |
| Cesium Fluoride | CsF | Crystalline Solid | Sparingly soluble | Must be dried before use. Heterogeneous reaction can provide a slow, steady generation of benzyne. Often gives higher, more reproducible yields.[2] | 76% |
| Tetrabutylammonium Fluoride | TBAF | Solution in THF or Solid | Readily soluble | Highly hygroscopic; water content is detrimental. Homogeneous reaction can lead to rapid, uncontrolled benzyne formation and potential side reactions.[6] | 45% |
Yields are based on a specific model reaction of benzyne with benzyl azide.[2]
Table 2: Influence of Solvent on a Model Benzyne Reaction
| Solvent | Fluoride Source | Temperature (°C) | Yield (%)[2] | Notes |
| Acetonitrile (MeCN) | CsF | Room Temp | 76 | Optimal conditions found in the referenced study. [2] |
| Tetrahydrofuran (THF) | CsF | Room Temp | 37 | Significantly lower yield compared to MeCN. |
| Acetonitrile (MeCN) | TBAF | 0 to Room Temp | 45 | Higher yield than TBAF in other solvents, but still inferior to CsF/MeCN. |
| Tetrahydrofuran (THF) | TBAF | 0 to Room Temp | 37 | Low yield. |
| Dichloromethane (DCM) | TBAF | 0 to Room Temp | 34 | Low yield. |
Data from a reaction optimization study involving the cycloaddition of benzyne and benzyl azide.[2]
Experimental Protocols
Protocol 1: Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate
This protocol is adapted from a high-yield, gram-scale procedure.[1][14][9]
Workflow Diagram:
Caption: Three-step synthesis of the Kobayashi benzyne precursor from phenol.
Methodology:
-
Carbamate Formation: Phenol is reacted with an isocyanate (e.g., isopropyl isocyanate) in the presence of a catalytic amount of triethylamine to form the corresponding N-aryl carbamate intermediate. This step typically proceeds in quantitative yield and the crude product is used directly in the next step.[14]
-
Directed Ortho-Metalation and Silylation: The crude carbamate undergoes a one-pot, multi-step sequence. First, the carbamate nitrogen is protected (e.g., N-silylation). This is followed by a directed ortho-lithiation using a strong base like n-BuLi, which deprotonates the aromatic ring at the position ortho to the carbamate directing group. The resulting aryllithium species is then quenched with trimethylsilyl chloride (TMSCl) to install the required silyl group. This sequence reliably provides the desired silylcarbamate without needing chromatographic purification.[14]
-
Cleavage and Triflation: The silylcarbamate is subjected to cleavage conditions (e.g., DBU and diethylamine in acetonitrile). After cleavage to the corresponding o-silylphenol, triflation is achieved in the same pot by adding N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). Following an aqueous workup, the final product, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, is purified by flash chromatography to yield a colorless oil (overall yield of ~66%).[1]
Protocol 2: General Procedure for Benzyne Generation and Trapping
This protocol is based on optimized conditions for a [3+2] cycloaddition.[2]
Reaction Pathway Diagram:
Caption: General pathway for fluoride-induced benzyne generation and trapping.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the benzyne trapping agent (1.0 mmol) and oven-dried cesium fluoride (CsF, 2.5 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.
-
Initiation: To the stirred suspension at room temperature, add a solution of the 2-(trimethylsilyl)phenyl trifluoromethanesulfonate precursor (1.2 equiv) dissolved in a small amount of anhydrous MeCN dropwise over 5-10 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 18-24 hours.[2]
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired trapped product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safety Assessment of Benzyne Generation from a Silyl Triflate Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Trapping Reactions of Benzynes Initiated by Intramolecular Nucleophilic Addition of a Carbonyl Oxygen to the Electrophilic Aryne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
Validation & Comparative
Characterization of N-tert-butylbenzenesulfonamide: A Comparative NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of N-tert-butylbenzenesulfonamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of this compound is objectively compared with two alternatives, benzenesulfonamide and N-methylbenzenesulfonamide, supported by experimental and predicted spectral data. This document offers comprehensive experimental protocols and data presentation to aid in the identification and analysis of these compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data in CDCl₃
| Compound | Structure | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| This compound | ~7.8-7.9 | Multiplet | 2H | Ar-H (ortho) | |
| ~7.4-7.6 | Multiplet | 3H | Ar-H (meta, para) | ||
| ~4.8 (Predicted) | Singlet | 1H | N-H | ||
| ~1.2 (Predicted) | Singlet | 9H | -C(CH₃)₃ | ||
| Benzenesulfonamide [1] | 7.93-7.90 | Multiplet | 2H | Ar-H (ortho) | |
| 7.63-7.50 | Multiplet | 3H | Ar-H (meta, para) | ||
| 4.95 | Broad Singlet | 2H | -SO₂NH₂ | ||
| N-methylbenzenesulfonamide | 7.88-7.85 | Multiplet | 2H | Ar-H (ortho) | |
| 7.59-7.49 | Multiplet | 3H | Ar-H (meta, para) | ||
| 4.75 (Predicted) | Quartet (J ≈ 5 Hz) | 1H | N-H | ||
| 2.65 | Doublet (J ≈ 5 Hz) | 3H | -CH₃ |
Note: Predicted values for this compound are based on typical chemical shifts for similar functional groups.
Table 2: ¹³C NMR Spectral Data in CDCl₃
| Compound | Structure | Chemical Shift (δ) [ppm] | Assignment |
| This compound [2] | 141.6 | Ar-C (ipso) | |
| 132.3 | Ar-C (para) | ||
| 128.8 | Ar-C (meta) | ||
| 126.9 | Ar-C (ortho) | ||
| 56.4 | -C(CH₃)₃ | ||
| 30.0 | -C(CH₃)₃ | ||
| Benzenesulfonamide [3] | 142.6 | Ar-C (ipso) | |
| 133.2 | Ar-C (para) | ||
| 129.1 | Ar-C (meta) | ||
| 127.0 | Ar-C (ortho) | ||
| N-methylbenzenesulfonamide | 140.4 | Ar-C (ipso) | |
| 132.8 | Ar-C (para) | ||
| 129.1 | Ar-C (meta) | ||
| 126.9 | Ar-C (ortho) | ||
| 29.7 | -CH₃ |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound and its alternatives is provided below.
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of the sulfonamide sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters
NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.5 s.
-
Spectral Width: 240 ppm (e.g., from -15 to 225 ppm).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the characterization of this compound and its alternatives using NMR spectroscopy.
Caption: Workflow for the NMR characterization of sulfonamides.
References
A Comparative Guide to N-tert-butylbenzenesulfonamide and Tosyl (Ts) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the various options for protecting amine functionalities, sulfonamides stand out for their general robustness. This guide provides a detailed comparison of two such protecting groups: the well-established p-toluenesulfonyl (tosyl, Ts) group and the less ubiquitous N-tert-butylbenzenesulfonamide group. This comparison is based on their stability under various chemical conditions and the methods for their removal, supported by available experimental data.
Overview of Protecting Groups
The tosyl group is a widely employed protecting group for amines due to its high stability across a broad range of reaction conditions. This stability, however, often necessitates harsh conditions for its removal. The this compound group, while also a sulfonamide, introduces a bulky tert-butyl group on the nitrogen atom, which can influence its stability and cleavage characteristics.
Data Presentation: Stability and Deprotection Conditions
The following tables summarize the stability of this compound and tosyl-protected amines under various reaction conditions, along with the reagents used for their deprotection.
Table 1: Stability of Protected Amines
| Condition | This compound | Tosyl (Ts) Protected Amine |
| Strongly Acidic | Data not readily available; likely cleaved | Stable to many strong acids, but can be cleaved by HBr or H₂SO₄ at elevated temperatures.[1] |
| Strongly Basic | Data not readily available; likely stable | Generally stable. |
| Oxidative | Data not readily available; likely stable | Generally stable. |
| Reductive (e.g., H₂, Pd/C) | Data not readily available; likely stable | Generally stable. |
| Organometallics (e.g., Grignard, Organolithium) | Data not readily available; likely stable | Generally stable. |
Table 2: Deprotection Methods and Experimental Data
| Protecting Group | Reagent(s) | Conditions | Yield (%) | Substrate Scope |
| Tosyl (Ts) | Mg/MeOH | rt, 2-4 h | 78-98 | General for N-tosyl amides. |
| Tosyl (Ts) | SmI₂/Amine/Water | rt, instantaneous | ~95 | Broad, including hindered and sensitive substrates.[2] |
| Tosyl (Ts) | Sodium naphthalenide | THF, -78 °C | Good to excellent | Effective for O-tosyl and N-tosyl groups.[3] |
| Tosyl (Ts) | HBr, H₂SO₄ | Concentrated, elevated temp. | Variable | Harsh conditions, limited by functional group tolerance.[1] |
| This compound | Electrochemical Cleavage | Controlled potential | - | Investigated for substituted benzenesulfonamides.[2] |
Experimental Protocols
Detailed methodologies for the deprotection of tosylamides are provided below. Due to a lack of specific experimental protocols in the literature for the chemical cleavage of N-tert-butylbenzenesulfonamides as protecting groups, a general procedure for electrochemical cleavage is described based on related studies.
Deprotection of Tosylamides using Samarium Iodide
Procedure:
-
To a solution of the N-tosylamide (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon) at room temperature is added a solution of samarium(II) iodide (SmI₂) in THF (0.1 M, 2.2 equiv).
-
An amine (e.g., ethylenediamine, 10 equiv) and water (10 equiv) are then added sequentially.
-
The reaction is typically instantaneous, as indicated by a color change.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the free amine.[2]
Reductive Cleavage of Tosylamides using Mg/MeOH
Procedure:
-
To a solution of the N-tosylamide (1.0 equiv) in anhydrous methanol (0.2 M) is added magnesium turnings (10 equiv) at room temperature.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Electrochemical Cleavage of Sulfonamides (General Principle)
Procedure:
-
The this compound (substrate) is dissolved in a suitable solvent (e.g., dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium tetrafluoroborate).
-
The solution is placed in an electrochemical cell equipped with a working electrode (e.g., mercury pool or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgI).
-
A controlled potential, determined by cyclic voltammetry to be sufficient for the cleavage of the S-N bond, is applied.
-
The electrolysis is carried out until the starting material is consumed (monitored by an appropriate analytical technique like HPLC or TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is worked up to isolate the deprotected amine.[2]
Mandatory Visualization
Chemical Structures
Caption: Chemical structures of this compound and the p-toluenesulfonyl (tosyl) group.
Comparison Workflow
Caption: Decision workflow for selecting between Tosyl and this compound protecting groups.
Discussion and Conclusion
The tosyl group is a well-characterized and highly stable protecting group for amines. Its robustness makes it suitable for multi-step syntheses where the protected amine must withstand a variety of reaction conditions. A significant body of literature details numerous methods for its removal, ranging from harsh acidic or reductive conditions to milder, more selective reagents like samarium iodide. This versatility allows for its integration into complex synthetic strategies.
In contrast, this compound is a less studied protecting group. The presence of the bulky tert-butyl group on the nitrogen atom may offer different steric and electronic properties compared to a simple N-aryl or N-alkyl sulfonamide. However, there is a notable lack of comprehensive studies on its stability under standard synthetic conditions and a limited number of reported methods for its chemical cleavage. The investigation into its electrochemical cleavage suggests a potential avenue for deprotection under specific, controlled conditions.
Recommendation:
For researchers requiring a robust and reliable amine protecting group with well-documented stability and a wide array of established deprotection methods, the tosyl group remains the superior choice . Its behavior is predictable, and the extensive literature provides a solid foundation for its application.
The This compound group may be considered in specialized applications where its unique steric properties could be advantageous, or where electrochemical deprotection is a viable and desirable strategy. However, its use in a new synthetic route would likely require preliminary investigation to establish its stability and optimal cleavage conditions for the specific substrate and reaction sequence. Further research is needed to fully elucidate the stability profile and expand the deprotection methodologies for this compound to broaden its applicability in organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Sulfonamide Protecting Groups: N-tert-butylbenzenesulfonamide vs. Nosyl (Ns) Group
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a successful synthetic strategy. This guide provides a detailed comparison of two sulfonamide-based amine protecting groups: the well-established nosyl (Ns) group and the less characterized N-tert-butylbenzenesulfonamide.
While the nosyl group is widely employed and its behavior extensively documented, this compound remains a largely unexplored entity in the context of amine protection. This guide will furnish a comprehensive overview of the nosyl group, including its stability, cleavage conditions, and detailed experimental protocols. In contrast, for this compound, we will highlight the current lack of specific data on its use as a protecting group and provide a theoretical assessment of its potential properties based on general principles of sulfonamide chemistry.
Nosyl (Ns) Protecting Group: A Versatile Tool in Organic Synthesis
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for primary and secondary amines due to its robust nature and facile cleavage under mild, specific conditions.[1] Its stability to a variety of reaction conditions makes it orthogonal to many other common protecting groups, such as Boc and Cbz.[1]
Key Features of the Nosyl Group:
-
Stability: The nosyl group is stable to acidic conditions and many reagents that are incompatible with other protecting groups.
-
Mild Cleavage: The electron-withdrawing nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution for its removal.[1] This allows for deprotection under mild conditions, typically using thiol-based reagents.[1][2]
-
Orthogonality: The distinct deprotection conditions of the nosyl group allow for its selective removal in the presence of other protecting groups like Boc and Cbz, a crucial feature in multi-step synthesis.[3]
Quantitative Data on Nosyl Group Deprotection
| Substrate Example | Deprotection Reagent | Base | Solvent | Time | Temperature | Yield (%) |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 40 min | 50 °C | 89-91 |
| N-Nosyl protected secondary amine | PS-thiophenol | Cs₂CO₃ | THF | 24 h | Room Temp. | 96 |
| N-Nosyl protected primary amine | PS-thiophenol (Microwave) | Cs₂CO₃ | THF | 6 min | 80 °C | High |
Experimental Protocols for the Nosyl Group
Protocol 1: Deprotection of a Nosyl-Protected Secondary Amine using Thiophenol and Potassium Hydroxide [2]
This protocol is a classic example of nosyl group cleavage.
Materials:
-
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
-
Thiophenol
-
10.9 M aqueous potassium hydroxide solution
-
Acetonitrile
-
Dichloromethane
-
Brine
-
Magnesium sulfate
Procedure:
-
In a two-necked, round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve thiophenol (2.5 equivalents) in acetonitrile.
-
Cool the solution in an ice-water bath and add 10.9 M aqueous potassium hydroxide solution (2.5 equivalents) dropwise over 10 minutes.
-
After stirring for 5 minutes, remove the ice bath.
-
Add a solution of the N-nosyl-protected amine (1 equivalent) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using a Solid-Supported Thiol [3]
This method offers the advantage of simplified purification by avoiding the removal of soluble thiol byproducts.
Materials:
-
N-nosyl protected amine
-
PS-thiophenol resin
-
Cesium carbonate (Cs₂CO₃)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-nosyl protected amine (1 equivalent) in dry THF.
-
Add cesium carbonate (3.25 equivalents).
-
Add PS-thiophenol resin (1.12 equivalents).
-
Shake the mixture in a sealed vial at room temperature for 24 hours.
-
Filter the reaction mixture and wash the resin with THF and dichloromethane.
-
Evaporate the solvent from the filtrate to obtain the deprotected amine.
Logical Workflow for Amine Protection and Deprotection using the Nosyl Group
Caption: General workflow for the protection and deprotection of amines using the nosyl group.
This compound: An Uncharted Territory in Amine Protection
Despite being a commercially available compound, a thorough review of the scientific literature reveals a significant lack of data on the use of this compound as a protecting group for amines. While patents describing its synthesis exist, there are no published studies detailing its stability under various reaction conditions, nor are there established protocols for its cleavage from a protected amine.
Theoretical Considerations and Expected Properties
Based on the general chemistry of sulfonamides, we can infer some potential characteristics of the this compound protecting group:
-
Stability: Similar to other simple benzenesulfonamides (like the tosyl group), the this compound group is expected to be highly stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. The bulky tert-butyl group may provide additional steric hindrance, potentially enhancing its stability.
-
Cleavage: The lack of an activating group on the benzene ring (such as the nitro group in nosyl amides) suggests that cleavage via nucleophilic aromatic substitution would not be a viable deprotection strategy. Therefore, more forcing conditions would likely be required for its removal. Potential cleavage methods, analogous to those used for other robust sulfonamides, might include:
-
Reductive Cleavage: Conditions such as dissolving metal reductions (e.g., sodium in liquid ammonia) or other strong reducing agents might be effective.
-
Acidic Hydrolysis: Very strong acidic conditions at elevated temperatures could potentially cleave the sulfonamide bond, though this would likely be harsh and lack selectivity.
-
Logical Relationship for the Potential Use of this compound
Caption: Hypothetical workflow for the use of this compound as a protecting group.
Conclusion: A Clear Choice for Predictable Reactivity
For researchers seeking a reliable and well-documented sulfonamide protecting group, the nosyl (Ns) group is the clear and superior choice. Its robust nature, coupled with its mild and selective deprotection protocols, provides a high degree of predictability and control in complex synthetic sequences.
The use of This compound as a protecting group is, at present, not supported by the available scientific literature. While it may offer high stability, the lack of established and mild cleavage conditions makes its application in multi-step synthesis highly speculative and risky. Further research is required to establish its utility and define reliable protocols for its use. Until such data becomes available, its application as a protecting group should be approached with extreme caution, and it is not recommended as a viable alternative to the nosyl group for most synthetic applications.
References
A Researcher's Guide to Orthogonal Deprotection of Sulfonamide Protecting Groups
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in the synthesis of complex molecules. Sulfonamides are a robust and versatile class of protecting groups for amines, offering stability under a range of conditions. However, their timely and selective removal is crucial for the successful progression of a synthetic route. This guide provides a comprehensive comparison of orthogonal deprotection strategies for commonly used sulfonamide protecting groups, supported by experimental data and detailed protocols.
The principle of orthogonality in the context of protecting groups refers to the ability to deprotect one functional group in the presence of others, using specific reagents and reaction conditions that do not affect the other protecting groups.[1][2] This allows for the sequential unmasking of reactive sites in a molecule, a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[3][4][5] This guide will focus on two of the most prevalent sulfonamide protecting groups: the p-toluenesulfonyl (Tosyl or Ts) and the 2-nitrobenzenesulfonyl (Nosyl or Ns) groups, and their selective removal in the presence of other common acid- and base-labile protecting groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Comparative Analysis of Deprotection Strategies
The choice of a deprotection strategy is dictated by the stability of other functional groups present in the molecule. The following table summarizes key quantitative data for the deprotection of Tosyl and Nosyl groups under various conditions, highlighting their orthogonality with Boc and Fmoc groups.
| Protecting Group | Deprotection Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Orthogonal to | Notes |
| Tosyl (Ts) | Mg / MeOH | Methanol | Room Temp. | 2-4 h | 78-98[6] | Boc, Fmoc | Reductive cleavage. |
| SmI₂ / H₂O | THF | Room Temp. | Instantaneous | ~95[6] | Boc, Fmoc | Reductive cleavage; activation with TFAA can be used for primary sulfonamides at -78°C.[7] | |
| Low-Valent Titanium (TiCl₃/Li) | THF | Room Temp. | - | High[8] | Boc, Fmoc | Reductive cleavage; compatible with THP and TBDPS ethers.[8] | |
| HBr / Acetic Acid | Acetic Acid | 70 | - | - | - | Harsh acidic conditions, not orthogonal to Boc. | |
| Nosyl (Ns) | Thiophenol / K₂CO₃ or Cs₂CO₃ | DMF or ACN | Room Temp. to 50 | 40 min - 24 h | 89-96[9][10] | Boc, Fmoc | Fukuyama deprotection via nucleophilic aromatic substitution.[9][11] |
| Mercaptoacetic acid / NaOMe | - | - | - | High[12] | Fmoc | Solid-supported thiol reagents can also be used.[10][12] | |
| Electrochemical (reductive) | - | - | - | High[13][14] | Boc, Fmoc | Selective cleavage at a controlled potential.[14] |
Orthogonal Deprotection Schemes
The true utility of these protecting groups is realized in their selective removal. The following diagrams, generated using the DOT language, illustrate the orthogonal relationships between Tosyl, Nosyl, Boc, and Fmoc protecting groups.
This diagram illustrates that both Tosyl and Nosyl groups are orthogonal to Boc and Fmoc groups. The key distinction between Tosyl and Nosyl is their method of cleavage; the Nosyl group is susceptible to nucleophilic attack, allowing for its removal under mild basic conditions that leave the Tosyl group intact. Conversely, the Tosyl group is typically removed under reductive conditions which would not affect a Nosyl group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for the deprotection of Tosyl and Nosyl groups.
Protocol 1: Reductive Deprotection of a Tosyl Group with Samarium(II) Iodide (SmI₂)
This protocol is adapted from a procedure for the mild deprotection of primary N-(p-toluenesulfonyl) amides following trifluoroacetylation.[7]
Materials:
-
N-Tosyl protected amine
-
Trifluoroacetic anhydride (TFAA)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the N-tosyl protected amine (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add trifluoroacetic anhydride (1.2 equiv).
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Slowly add a solution of samarium(II) iodide in THF (0.1 M, 2.5 equiv) until the characteristic deep blue color persists.
-
Stir the reaction at -78 °C for an additional 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Fukuyama Deprotection of a Nosyl Group
This protocol is a general procedure for the deprotection of N-nosyl amines using a thiol and a base.[9]
Materials:
-
N-Nosyl protected amine
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the N-nosyl protected amine (1.0 equiv) in anhydrous DMF or ACN (0.1 M) under an inert atmosphere, add potassium carbonate (3.0 equiv) or cesium carbonate (2.0 equiv).
-
Add thiophenol (2.0 equiv) to the suspension.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC. Gentle heating (e.g., 40-50 °C) can accelerate the reaction.[9]
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The selection of an appropriate sulfonamide protecting group and a corresponding orthogonal deprotection strategy is a critical consideration in the design of complex synthetic routes. The Tosyl group offers robust protection and can be removed under specific reductive conditions, leaving acid- and base-labile groups intact. The Nosyl group, on the other hand, provides the advantage of mild, nucleophilic cleavage, offering an alternative orthogonal approach. By understanding the specific reaction conditions and compatibilities outlined in this guide, researchers can confidently employ these powerful tools to achieve their synthetic goals with greater efficiency and selectivity.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]
- 8. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Validation of N-tert-butylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of N-tert-butylbenzenesulfonamide derivatives. It is designed to assist researchers in selecting the appropriate methodologies for compound characterization by presenting objective comparisons and supporting experimental data.
Introduction
This compound and its derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents. Accurate structural validation of these molecules is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. This guide will explore the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize key quantitative data for a series of para-substituted this compound derivatives. While data from a single comprehensive study is ideal, the following values have been compiled from various sources. Researchers should consider that minor variations may exist due to different experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Substituent (R) | δ (ppm) - tert-Butyl (9H, s) | δ (ppm) - Aromatic Protons | δ (ppm) - NH (1H, s) | Other Signals (ppm) |
| -H | ~1.2-1.3 | ~7.4-7.9 (m) | ~4.8-5.1 | - |
| -CH₃ | ~1.21 | ~7.27 (d, J=8.0 Hz, 2H), 7.78 (d, J=8.0 Hz, 2H) | ~4.84 | 2.41 (s, 3H, CH₃) |
| -OCH₃ | ~1.3 | ~6.9 (d), 7.8 (d) | ~4.9 | 3.8 (s, 3H, OCH₃) |
| -NO₂ | 1.29 | 8.13 (d, J=9.0 Hz, 2H), 8.39 (d, J=9.0 Hz, 2H)[1] | 5.07[1] | - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Substituent (R) | δ (ppm) - C(CH₃)₃ | δ (ppm) - C(CH₃)₃ | Aromatic Carbons (ppm) | Other Signals (ppm) |
| -H | ~30 | ~55 | ~126-142 | - |
| -CH₃ | 31.5 | 54.5 | 127.0, 129.5, 140.6, 142.8 | 21.5 (CH₃) |
| -OCH₃ | ~31 | ~55 | ~114, 129, 135, 162 | 55.5 (OCH₃) |
| -NO₂ | ~31 | ~55 | ~124, 128, 148, 150 | - |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Substituent (R) | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| -H | 213.30 | 198 [M-CH₃]⁺, 157 [M-C(CH₃)₃]⁺, 141 [SO₂NHC(CH₃)₃]⁺, 77 [C₆H₅]⁺ |
| -CH₃ | 227.32 | 212 [M-CH₃]⁺, 171 [M-C(CH₃)₃]⁺, 155 [CH₃C₆H₄SO₂]⁺, 91 [CH₃C₆H₄]⁺ |
| -OCH₃ | 243.32 | 228 [M-CH₃]⁺, 187 [M-C(CH₃)₃]⁺, 171 [CH₃OC₆H₄SO₂]⁺, 107 [CH₃OC₆H₄]⁺ |
| -NO₂ | 258.29 | 243 [M-CH₃]⁺, 202 [M-C(CH₃)₃]⁺, 186 [NO₂C₆H₄SO₂]⁺, 122 [NO₂C₆H₄]⁺ |
Table 4: Comparative Crystallographic Data for Related Sulfonamides
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | Monoclinic | P2₁/c | 14.950 | 12.888 | 14.568 | 111.41 |
| 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide | Monoclinic | P2₁/c | 9.378 | 13.478 | 10.251 | 90.48 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and aid in the design of new experiments.
Synthesis of this compound Derivatives
A general and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] An organic or inorganic base is often employed to neutralize the hydrochloric acid byproduct.
Detailed Protocol:
-
Reactant Preparation: Dissolve the desired amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere. Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution.
-
Reaction: Cool the amine solution to 0 °C. Add the corresponding benzenesulfonyl chloride (1.1 equivalents), dissolved in the same solvent, dropwise to the cooled amine solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3]
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.
Data Acquisition:
-
Acquire spectra on a 400 or 500 MHz NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Sample Preparation:
-
For Electrospray Ionization (ESI), dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography.
Data Acquisition:
-
Acquire mass spectra using an appropriate mass spectrometer (e.g., quadrupole, time-of-flight).
-
For tandem mass spectrometry (MS/MS), select the parent ion and subject it to collision-induced dissociation (CID) to observe fragment ions.
Single Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
Crystal Growth:
-
Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
Alternative Structural Validation Methods
While NMR, MS, and X-ray crystallography are the most common techniques, other methods can provide valuable structural information.
3D Electron Diffraction (MicroED): This emerging technique is particularly useful for obtaining high-resolution structural data from nanocrystals that are too small for conventional X-ray diffraction. It has been successfully applied to the structural determination of small organic molecules.
Gas-Phase NMR Spectroscopy: This method allows for the study of molecules in the gas phase, providing data on isolated molecules free from intermolecular interactions that are present in solution or the solid state. This can be valuable for comparing experimental data with theoretical calculations.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound derivatives.
Caption: Workflow for Synthesis and Structural Validation.
This guide provides a foundational understanding of the key techniques for validating the structure of this compound derivatives. The choice of method will depend on the specific research question, the physical state of the sample, and the level of structural detail required. By integrating data from multiple analytical techniques, researchers can achieve a comprehensive and unambiguous structural characterization of these important molecules.
References
Performance Showdown: Tert-Butyl vs. Trityl Protecting Groups in Synthetic Chemistry
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor influencing overall efficiency and success. For researchers, scientists, and drug development professionals, the choice between various protective moieties can significantly impact yields, reaction times, and the feasibility of complex molecular constructions. Among the arsenal of available options, the tert-butyl (t-Bu) and trityl (Trt) groups are frequently employed for the protection of alcohols, amines, and thiols. This guide provides an objective, data-driven comparison of their performance to aid in the selection of the optimal protecting group for specific synthetic challenges.
Key Differences at a Glance
The fundamental trade-offs between tert-butyl and trityl protecting groups stem from their distinct steric and electronic properties. The trityl group, with its three phenyl rings, is significantly bulkier than the tert-butyl group.[1] This steric hindrance can be advantageous for selectively protecting primary alcohols and amines over more hindered secondary or tertiary counterparts.[2]
Furthermore, the trityl group is considerably more labile to acidic conditions than the tert-butyl group. This heightened acid sensitivity allows for the removal of the trityl group under milder acidic conditions, a feature that is crucial for orthogonal protection strategies where selective deprotection in the presence of other acid-sensitive groups, such as tert-butyl ethers or esters, is required.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the protection and deprotection of primary amines and provide representative data for alcohols and thiols.
Table 1: Performance Comparison for the Protection and Deprotection of Primary Amines [1]
| Parameter | Tert-Butyl (as Boc) Protection | Trityl Protection |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Trityl chloride (Trt-Cl), Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 16 hours |
| Typical Yield | >95% | 85 - 95% |
| Deprotection Reagents | Trifluoroacetic acid (TFA) | Mild protic/Lewis acid (e.g., Formic Acid, BF₃·Et₂O) |
| Deprotection Time | 1 - 2 hours | 30 - 60 minutes |
| Deprotection Yield | >95% | >95% |
Table 2: Representative Performance Data for the Protection and Deprotection of Primary Alcohols
| Parameter | Tert-Butyl Ether Protection | Trityl Ether Protection |
| Reagents | Isobutylene, cat. H₂SO₄ | Trityl chloride, Pyridine, DMAP (cat.) |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Several hours to days[3] | 12 - 24 hours[4] |
| Typical Yield | Generally high, substrate-dependent | 90-98%[3] |
| Deprotection Reagents | Trifluoroacetic acid (TFA)[5] | Formic acid or 1% TFA[2][6] |
| Deprotection Time | 1 - 4 hours[7] | Minutes to a few hours[2] |
| Deprotection Yield | >90%[7] | >90%[2] |
Table 3: Performance Characteristics for the Protection and Deprotection of Thiols
| Parameter | Tert-Butyl Thioether Protection | Trityl Thioether Protection |
| Stability | More stable to acidic conditions than O-t-Bu ethers.[8] | Cleaved by neat trifluoroacetic acid. |
| Deprotection | Requires strong acid (e.g., HF, TMSOTf/TFA) or metal-mediated methods (e.g., Hg(II)). | Can be cleaved under milder acidic conditions than S-t-Bu. Also cleaved by I₂/MeOH and metal salts. |
| Orthogonality | Can be stable under conditions that cleave S-Trityl groups. | Can be selectively removed in the presence of S-t-Bu groups. |
| Yields | Generally high for both protection and deprotection, but substrate and method dependent. | Generally high for both protection and deprotection, but substrate and method dependent. |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below.
Protection of a Primary Amine
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection of a Primary Amine [1]
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected amine.
Protocol 2: N-Trityl Protection of a Primary Amine [1]
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Add trityl chloride (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the N-trityl protected amine.
Protection of a Primary Alcohol
Protocol 3: O-tert-Butyl Protection of a Primary Alcohol [3]
-
Dissolve the primary alcohol in dichloromethane.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Bubble isobutylene gas through the solution at room temperature.
-
Seal the reaction vessel and stir for several hours to days, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: O-Trityl Protection of a Primary Alcohol [3][4]
-
To a solution of the primary alcohol (1.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous pyridine and dichloromethane at room temperature, add trityl chloride (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours and monitor by TLC.
-
Upon completion, quench the reaction by the addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Deprotection of Protected Amines and Alcohols
Protocol 5: Deprotection of an N-Boc Protected Amine [1]
-
Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine-TFA salt.
-
Neutralize with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the free amine.
Protocol 6: Deprotection of an O-Trityl Protected Alcohol [2]
-
Dissolve the O-trityl protected alcohol in dichloromethane.
-
Add a solution of formic acid in dichloromethane (e.g., 10% v/v).
-
Stir the reaction at room temperature and monitor by TLC; deprotection is typically rapid.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow and Chemical Moieties
The following diagrams illustrate the general workflow for protection and deprotection, as well as the chemical structures of the protecting groups.
Logical Relationships in Orthogonal Protection
The difference in acid lability between tert-butyl and trityl groups is a cornerstone of orthogonal protection strategies. This allows for the selective removal of a trityl group while leaving a tert-butyl group intact.
Conclusion and Recommendations
The choice between tert-butyl and trityl protecting groups is highly dependent on the specific requirements of a synthetic route.
-
Tert-butyl is a robust and reliable protecting group, ideal for syntheses that require stability to a wide range of reaction conditions, with the exception of strong acids. Its smaller size compared to trityl makes it less likely to interfere with nearby reactions.
-
Trityl offers significant advantages in scenarios requiring selective protection of primary functional groups due to its steric bulk. Its key feature is its high acid lability, which allows for its removal under very mild conditions, making it an invaluable tool for orthogonal protection strategies in the synthesis of complex molecules with multiple acid-sensitive functionalities.
Researchers and drug development professionals should carefully consider the steric environment of the functional group to be protected, the planned subsequent reaction conditions, and the need for selective deprotection when choosing between these two versatile protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Comparative Guide to LC-MS Methods for Identifying N-tert-butylbenzenesulfonamide in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust identification and quantification of N-tert-butylbenzenesulfonamide in complex matrices. Due to a lack of direct head-to-head studies for this specific analyte, this comparison is built upon established methodologies for structurally similar sulfonamides and small molecules, providing a scientifically-grounded framework for method selection and development.
Introduction to this compound Analysis
This compound is a chemical compound that may be present as an impurity, metabolite, or synthetic byproduct in various environmental and biological samples. Its detection in complex mixtures requires highly sensitive and selective analytical techniques. LC-MS is the preferred method, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. The choice of sample preparation and analytical protocol is critical and depends on the sample matrix, required sensitivity, and desired sample throughput.
Proposed LC-MS/MS Parameters for this compound
For quantitative analysis using tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is the mode of choice, offering high selectivity and sensitivity. Based on the structure of this compound (Molecular Weight: 213.30 g/mol ), the following parameters are proposed for method development.[1] Ionization is typically achieved via electrospray ionization (ESI) in positive mode, as the sulfonamide group can be readily protonated.[2][3]
| Parameter | Value | Rationale |
| Precursor Ion [M+H]⁺ | m/z 214.3 | Protonated molecule of this compound. |
| Product Ion 1 (Quantifier) | m/z 158.1 | Loss of the tert-butyl group ([M+H-C₄H₈]⁺), a common fragmentation for tert-butyl compounds. |
| Product Ion 2 (Qualifier) | m/z 91.1 | Formation of the benzenesulfonyl fragment after cleavage of the S-N bond. |
| Ionization Mode | ESI+ | Sulfonamides are readily protonated.[2][3] |
| Collision Energy (CE) | To be optimized (typically 10-30 eV) | Energy required to induce fragmentation; must be determined empirically for the specific instrument. |
Comparison of Sample Preparation Methodologies
The effectiveness of any LC-MS analysis is highly dependent on the sample preparation method, which aims to extract the analyte of interest while removing interfering matrix components. Below is a comparison of three common approaches.
| Performance Metric | Method A: Dilute-and-Shoot | Method B: Liquid-Liquid Extraction (LLE) | Method C: Solid-Phase Extraction (SPE) |
| Sample Throughput | Very High | Medium | Low to Medium |
| Expected LOQ | > 50 ng/mL | 5 - 50 ng/mL | < 5 ng/mL |
| Expected Recovery (%) | Not Applicable | 60 - 90% | 85 - 110% |
| Matrix Effect | High | Medium | Low |
| Cost per Sample | Very Low | Low | Medium |
| Required Skill Level | Low | Medium | High |
Experimental Protocols
Method A: Dilute-and-Shoot
This method is best suited for relatively clean matrices or when high-throughput screening is prioritized over ultimate sensitivity.
-
Sample Preparation:
-
Centrifuge the sample (e.g., plasma, urine) at 10,000 x g for 10 minutes to pellet particulates.
-
Transfer 100 µL of the supernatant to a clean vial.
-
Add 900 µL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Vortex for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS injection.
-
Method B: Liquid-Liquid Extraction (LLE)
LLE offers a balance between sample cleanup and throughput, effectively removing salts and highly polar interferences.
-
Sample Preparation:
-
Pipette 500 µL of the sample into a 2 mL microcentrifuge tube.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Method C: Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and allows for significant analyte concentration, resulting in the highest sensitivity.[4][5][6] It is ideal for complex matrices or when very low detection limits are required.
-
SPE Cartridge Conditioning:
-
Use a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Pre-treat the sample by adding an equal volume of 2% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
General LC-MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific instrument and application.
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for the LC-MS analysis of this compound, from sample processing to data interpretation.
Caption: General workflow for this compound analysis.
Conclusion
The optimal LC-MS method for identifying this compound is highly dependent on the specific research question.
-
Dilute-and-Shoot is a viable option for rapid screening of less complex matrices where lower sensitivity is acceptable.
-
Liquid-Liquid Extraction offers a good compromise between cleanup efficiency, sensitivity, and sample throughput.
-
Solid-Phase Extraction is the superior choice for achieving the lowest limits of detection in highly complex matrices, albeit at a higher cost and lower throughput.
Validation of the chosen method is crucial to ensure data accuracy and reliability, with particular attention paid to recovery, linearity, and the assessment of matrix effects.
References
- 1. N-TERT-BUTYL-BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofchemistry.org [journalofchemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of protecting groups is critical for achieving high yields and selectivity. Among the diverse arsenal of protective functionalities, the tert-butyl (t-Bu) group, utilized as either an ester for carboxylic acids or an ether for alcohols and phenols, is distinguished by its unique blend of stability and controlled lability. This guide presents an objective comparison of tert-butyl ester and tert-butyl ether protecting groups, substantiated by experimental data, to assist researchers in making well-informed decisions for their synthetic strategies.
Chemical Properties and Stability
The fundamental distinction between tert-butyl esters and tert-butyl ethers is rooted in their linkage to the protected functional group, which in turn dictates their susceptibility to various chemical environments.
-
Tert-Butyl Esters are employed for the protection of carboxylic acids. The ester linkage is defined by a carbonyl group adjacent to the ether oxygen, influencing its reactivity.
-
Tert-Butyl Ethers serve to protect alcohols and phenols. The simple ether linkage, lacking the adjacent carbonyl group, renders it chemically distinct from the ester.
A crucial point of differentiation is their stability under acidic and basic conditions. Tert-butyl ethers are notable for their exceptional stability in basic media, which makes them orthogonal to many base-labile protecting groups.[1] While tert-butyl esters are also stable to many basic conditions, they can be cleaved under more stringent basic conditions, such as with powdered potassium hydroxide in THF.[1][2] Both groups are valued for their susceptibility to cleavage under acidic conditions, which proceeds through a stable tert-butyl cation intermediate.[1]
Data Presentation: Comparative Stability
The following table summarizes the stability of tert-butyl esters and ethers under various reaction conditions.
| Condition | Reagent(s) | Tert-Butyl Ester Stability | Tert-Butyl Ether Stability |
| Strongly Acidic | TFA, HCl, H2SO4 | Labile | Labile |
| Mildly Acidic | Aqueous Phosphoric Acid, ZnBr2 in DCM | Labile[2][3] | Labile, but generally more stable than esters |
| Strongly Basic | KOH, NaOH, t-BuOK | Generally Stable, but can be cleaved under harsh conditions[1][2] | Highly Stable[1][4] |
| Mildly Basic | Piperidine, NEt3 | Stable | Highly Stable |
| Hydrogenolysis | H2, Pd/C | Stable | Stable |
| Nucleophiles | RLi, RMgX, Amines | Stable to many, but can react under forcing conditions | Highly Stable |
| Oxidizing Agents | KMnO4, CrO3 | Stable | Stable |
| Reducing Agents | LiAlH4, NaBH4 | Stable | Stable |
Experimental Protocols
Detailed methodologies for the introduction (protection) and removal (deprotection) of these protecting groups are provided below.
Protection: Synthesis of Tert-Butyl Esters
A prevalent method for the synthesis of tert-butyl esters is the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[5]
-
Protocol: A solution of the carboxylic acid (1.0 mmol) in a suitable solvent like dichloromethane or tert-butyl acetate is treated with a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.[5][6] To this mixture, an excess of isobutylene is bubbled through, or tert-butanol (1.2-2.0 mmol) is added.[5] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the t-butyl ester is isolated and purified using standard techniques.[5][6] A novel and efficient alternative involves the use of di-tert-butyl dicarbonate ((Boc)2O) under solvent- and base-free electromagnetic milling conditions.[7]
Protection: Synthesis of Tert-Butyl Ethers
A simple and efficient synthesis of tert-butyl ethers from various alcohols and phenols uses tert-butyl bromide in the presence of a catalyst.[8]
-
Protocol: An alcohol or phenol (10 mmol) is reacted with tert-butyl bromide (40 mmol) in the presence of basic lead carbonate (2 mmol) at 40°C.[8] The reaction is monitored for completion, after which the catalyst can be recovered by filtration. The tert-butyl ether product is then isolated and purified. This method has been shown to be effective for a range of substrates, including those with other functional groups.[8]
Deprotection: Cleavage of Tert-Butyl Esters and Ethers
The cleavage of both tert-butyl esters and ethers is most commonly achieved under acidic conditions.[1]
-
Protocol for Tert-Butyl Ester Cleavage: The tert-butyl ester (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane. An excess of a strong acid, typically trifluoroacetic acid (TFA), is added, often in a 1:1 ratio with the solvent. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the crude carboxylic acid.[6]
-
Protocol for Tert-Butyl Ether Cleavage: The tert-butyl ether (1.0 mmol) is dissolved in a suitable solvent. A strong acid, such as TFA or HCl in an organic solvent, is added.[9] The reaction is stirred at room temperature until the deprotection is complete, as monitored by chromatography. The product alcohol or phenol is then isolated after a standard aqueous workup and purification. A milder alternative for the cleavage of tert-butyl ethers involves the use of cerium(III) chloride and sodium iodide in acetonitrile.[4]
Mandatory Visualization
Caption: General mechanism for the formation and cleavage of tert-butyl esters and ethers.
Caption: Decision workflow for selecting between tert-butyl ester and ether protecting groups.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Purity Determination of N-tert-butylbenzenesulfonamide: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds like N-tert-butylbenzenesulfonamide is a critical step for guaranteeing reliable experimental outcomes and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry. This guide provides an objective comparison of a robust HPLC method for this compound with alternative analytical techniques, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, the required sensitivity, and the desired throughput. The following table summarizes the key performance characteristics of HPLC compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Differential adsorption on a thin layer of adsorbent material. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. May require derivatization. | Qualitative to semi-quantitative screening for impurities. |
| Sensitivity | High (µg/mL to ng/mL range).[1] | Very high (ng/mL to pg/mL range).[2] | Moderate (µg to ng per spot).[3] |
| Quantitation Capability | Excellent, with high precision and accuracy.[4] | Excellent with an internal standard.[2] | Semi-quantitative at best, primarily used for qualitative assessment. |
| Key Advantages | Robust, reproducible, widely available, suitable for routine quality control. | High specificity and structural elucidation capabilities with MS detection. | Rapid, low cost, high throughput for screening multiple samples. |
| Limitations | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower resolution and sensitivity compared to HPLC and GC-MS. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantitative purity determination of this compound. The method is based on conditions reported for the analysis of this compound and similar sulfonamides.[5]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Methanol and Water (70:30, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.[5]
-
Injection Volume: 10 µL.
2. Reagents and Sample Preparation:
-
Diluent: Mobile phase (Methanol:Water, 70:30).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve in 25 mL of diluent.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to verify system suitability (e.g., retention time and peak area reproducibility).
-
Inject the sample solution.
-
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and can be adapted from methods used for the closely related N-n-butylbenzenesulfonamide.[2]
1. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
2. Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Alternative Method 2: Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitative purity assessment.
1. Materials and Conditions:
-
TLC Plates: Silica gel 60 F254.
-
Mobile Phase: Chloroform:tert-butanol (80:20, v/v).[6]
-
Sample Preparation: Dissolve the sample in a small amount of volatile solvent (e.g., acetone) to a concentration of 1-5 mg/mL.
-
Visualization:
-
Examine the plate under UV light (254 nm).
-
Stain the plate using a potassium permanganate solution for visualization of non-UV active impurities.
-
Logical Workflow for Method Selection
The choice of analytical technique is a critical decision in the workflow of purity determination. The following diagram illustrates a logical approach to selecting the most appropriate method based on the analytical requirements.
References
- 1. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 6. Analysis of sulfonamides | PPTX [slideshare.net]
A Comparative Guide to the Thermal Analysis of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of selected benzenesulfonamide derivatives using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The data presented offers insights into the thermal stability, decomposition profiles, and purity of these compounds, which are critical parameters in pharmaceutical development and quality control.
Comparative Thermal Analysis Data
The thermal properties of benzenesulfonamide and its derivatives vary based on their molecular structure. The following table summarizes key thermal events observed in DSC and TGA studies.
| Compound | Melting Point (T_m) / Peak (°C) | Decomposition Onset (T_d) (°C) | Key TGA Weight Loss Stages |
| Benzenesulfonamide | 150 - 152 | ~287 | Single major decomposition step. |
| Sulfanilamide | 164 - 166 | ~200 - 250 | Initial decomposition after melting, often showing multi-step weight loss. |
| Sulfadiazine | 252 - 256 | ~250 | Decomposition occurs close to the melting point. |
| Sulfamethazine | 197 - 200 | ~200 | Begins to decompose shortly after melting. |
| Celecoxib | 157 - 159 | ~245 - 359 | Shows a distinct melting endotherm followed by decomposition at a higher temperature. The decomposition can occur in multiple steps, including the loss of SO₂ and NH₃ moieties[1]. |
| Silver Sulfadiazine | ~262 | ~274 (T_max) | Exhibits a melting point followed by a single major decomposition step[2]. |
Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. Below are typical experimental protocols for DSC and TGA analysis of benzenesulfonamide derivatives.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points, glass transitions, and heats of fusion.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: 2-5 mg of the benzenesulfonamide derivative is accurately weighed into an aluminum pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.
-
-
Atmosphere: A constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min is maintained to prevent oxidative degradation.
-
Data Analysis: The onset and peak temperatures of endothermic events (melting) are determined from the resulting thermogram.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It provides information on thermal stability, decomposition kinetics, and the composition of the material.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: 5-10 mg of the benzenesulfonamide derivative is accurately weighed into a ceramic or platinum crucible.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Atmosphere: A constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min is maintained.
-
Data Analysis: The onset of decomposition is determined from the temperature at which significant weight loss begins. The percentage of weight loss at different temperature ranges is calculated from the TGA curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the thermal analysis of benzenesulfonamide derivatives.
Caption: Workflow for DSC and TGA analysis of benzenesulfonamide derivatives.
References
Assessing the Neurotoxicity of N-butylbenzenesulfonamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the neurotoxic effects of N-butylbenzenesulfonamide (NBBS) with other relevant compounds, supported by experimental data from various research models. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes implicated signaling pathways to facilitate an objective assessment of NBBS's neurotoxic potential.
Comparative Neurotoxicity Data
N-butylbenzenesulfonamide has demonstrated cytotoxic effects on neuronal cell lines in vitro. The following table summarizes the available quantitative data on the neurotoxicity of NBBS. It is important to note that direct comparative studies of NBBS with other plasticizers using the same cell lines and endpoints are limited in the currently available literature.
| Compound | Cell Line | Endpoint | Effective Concentration | Reference |
| N-butylbenzenesulfonamide (NBBS) | Neuro-2a | Growth Inhibition | 1 - 100 µM | [1] |
| N-butylbenzenesulfonamide (NBBS) | Neuro-2a | DNA Synthesis Inhibition | 10 pM | [2] |
| N-butylbenzenesulfonamide (NBBS) | C6 glioma | Growth Inhibition | 10 - 500 µM | [1] |
| N-butylbenzenesulfonamide (NBBS) | C6 glioma | DNA Synthesis Inhibition | 100 pM | [2] |
Note: The data presented here is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways in NBBS-Induced Neurotoxicity
While the precise molecular mechanisms of NBBS-induced neurotoxicity are still under investigation, existing research on related sulfonamides and general neurotoxicants suggests the involvement of key cellular stress pathways. A putative signaling cascade for NBBS-induced neurotoxicity, based on common mechanisms observed in neuronal cells, is illustrated below. This pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and culminating in apoptosis.
References
Safety Operating Guide
Navigating the Safe Disposal of N-tert-butylbenzenesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-tert-butylbenzenesulfonamide, a compound used in various research and development applications. Adherence to these procedures is critical for minimizing risks and promoting environmental stewardship.
Immediate Safety and Hazard Profile
Key Hazard Information (based on 4-tert-Butylbenzenesulfonamide)
| Hazard Classification | Description | Primary Sources |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specifications and Rationale |
| Eye Protection | Wear tightly fitting safety goggles or glasses with side-shields. This is to prevent accidental splashes or contact with dust particles that could cause serious eye irritation. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary to prevent respiratory irritation. |
Operational Plan for Disposal: A Step-by-Step Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Unused Product: If possible, leave the chemical in its original, labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, weighing paper, pipette tips, and gloves, must be treated as hazardous waste.
-
Collect all solid waste in a designated, compatible, and clearly labeled hazardous waste container. For liquid waste (e.g., solutions containing the compound), use a separate, sealed, and appropriately labeled container.
Step 2: Proper Containerization and Labeling
-
Use only approved, chemically compatible hazardous waste containers that are in good condition with a secure, leak-proof lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the waste and the date of accumulation.
Step 3: Secure Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials, particularly strong oxidizing agents.[3]
-
Ensure the storage location is under the control of authorized laboratory personnel.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with an accurate and complete description of the waste, including its chemical name and quantity.
Step 5: Spill Management
-
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, sealed container for disposal as hazardous waste. Do not allow the spilled material to enter drains or waterways.[3]
Experimental Protocols: Decontamination and Neutralization
Currently, there are no standardized, validated experimental protocols for the chemical neutralization or decontamination of this compound for disposal purposes in a laboratory setting. Attempting to neutralize or treat this chemical waste without a well-established and safety-vetted procedure is not recommended. Such actions could lead to incomplete reactions, the generation of other hazardous byproducts, or unsafe thermal reactions. Therefore, the required disposal method remains collection by a professional hazardous waste service.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-tert-butylbenzenesulfonamide
Essential Safety and Handling Guide for N-tert-butylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing exposure risks and preventing contamination.
Hazard Identification: this compound is classified as a substance that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[3]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[4] |
| Hand Protection | Protective, chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use. Double gloving is advised for handling hazardous drugs.[5] |
| Body Protection | Impervious clothing / Protective disposable gown | A lint-free, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs is recommended to prevent skin contact.[6] |
| Respiratory Protection | Suitable respirator or use of a chemical fume hood | Required when dust or aerosols may be generated or when adequate ventilation is not available to minimize inhalation risks.[4][7] |
Operational Protocols
Strict adherence to the following protocols is mandatory when working with this compound to minimize exposure and prevent contamination.
General Handling Protocol:
-
Preparation: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational. Confirm that an eye-wash station and safety shower are accessible.[6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[3][4]
-
Prohibited Actions: Do not eat, drink, or smoke in the handling area.[3]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling is complete.[3] Properly remove and dispose of gloves and any other disposable PPE. Clean the work surface according to established laboratory procedures.[6]
Storage Protocol:
-
Container: Keep the container tightly sealed when not in use.[3]
-
Environment: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
-
Ignition Sources: Protect from direct sunlight and sources of ignition.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: For solid spills, carefully sweep up or vacuum the material to avoid dust generation and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material.
-
PPE: Wear appropriate personal protective equipment during cleanup.[3]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[3]
-
Containers: Use properly labeled, sealed containers for waste collection. Do not reuse empty containers.[3]
-
Disposal: Dispose of contents and containers at an approved waste disposal plant in accordance with all federal, state, and local regulations.[3] Do not allow the product to enter drains or waterways.[3]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
